Product packaging for (-)-Deacetylsclerotiorin(Cat. No.:CAS No. 61248-35-9)

(-)-Deacetylsclerotiorin

Cat. No.: B607020
CAS No.: 61248-35-9
M. Wt: 348.8 g/mol
InChI Key: SBUBEONHXLXYBK-ZFMXKZNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deacetylsclerotiorin, (-)- is a chlorinated azaphilone secondary metabolite. It was isolated from the fungus Bartalinia robillardoides strain LF550, which was derived from the Mediterranean sponge Tethya aurantium . Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core structure and exhibit a wide range of biological activities . This compound is part of a class of metabolites that are of significant interest in research due to their broad spectrum of biological activity against a test panel that includes various bacteria, fungi, tumor cell lines, and enzymes . As a chloroazaphilone, it represents a less common structural type, as the production of chlorinated analogues has been described for only a limited number of fungal genera . This makes it a valuable chemical tool for probing biological mechanisms and studying structure-activity relationships. Deacetylsclerotiorin, (-)- is supplied for laboratory research purposes. This product is labeled "For Research Use Only." It is not intended for use in diagnostic procedures, the diagnosis of disease or any other condition, or in any other application involving human subjects. It is strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClO4 B607020 (-)-Deacetylsclerotiorin CAS No. 61248-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61248-35-9

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione

InChI

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1

InChI Key

SBUBEONHXLXYBK-ZFMXKZNFSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylsclerotiorin, (-)-;  (-)-Deacetylsclerotiorin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a chloroazaphilone, a class of fungal polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specialized metabolite. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. This document details the producing fungal organisms, outlines a general methodology for its extraction and purification, and presents its known physicochemical properties.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of colors and are often responsible for the pigmentation of the fungi that produce them. Scientific interest in azaphilones is driven by their diverse and potent biological activities, which include antifungal, anti-inflammatory, and antitumor properties. This compound is a specific member of this family, closely related to the more widely studied sclerotiorin. This guide focuses on the available technical information regarding its discovery and isolation.

Discovery and Producing Organism

This compound (CAS number 61248-35-9) has been identified as a secondary metabolite produced by the fungus Bartalinia robillardoides strain LF550.[1] While its name suggests a biosynthetic relationship with sclerotiorin, which is famously produced by Penicillium species like P. sclerotiorum and P. multicolor, the documented isolation of this compound has been from a different fungal genus.[2][3] More recent biosynthetic studies on sclerotiorin-like metabolites in Penicillium meliponae have further elucidated the genetic pathways responsible for the production of this class of compounds, though they did not specifically detail the isolation of this compound.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁ClO₄[3][5]
Molecular Weight 348.8 g/mol [3]
IUPAC Name (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione[3][5]
CAS Number 61248-35-9[1][3][5][6]

Experimental Protocols: Isolation and Purification

Fungal Cultivation

A pure culture of the producing organism, such as Bartalinia robillardoides strain LF550, is required.

  • Media Preparation: A suitable liquid or solid medium is prepared to support fungal growth and secondary metabolite production. Common media for azaphilone production include Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.

  • Inoculation: The sterile medium is inoculated with a spore suspension or mycelial plugs of the fungus.

  • Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and light (often in darkness to promote pigmentation) for a period of several days to weeks.

Extraction of Metabolites
  • Harvesting: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration.

  • Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

    • Column Chromatography: An initial separation is often performed using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivation_start Inoculation of Bartalinia robillardoides incubation Incubation cultivation_start->incubation harvesting Harvesting (Separation of Mycelium and Broth) incubation->harvesting Culture Growth extraction Solvent Extraction (Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom Crude Extract hplc High-Performance Liquid Chromatography (HPLC) column_chrom->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation final_product final_product structure_elucidation->final_product Purified this compound

Figure 1. A generalized experimental workflow for the isolation and purification of this compound from a fungal culture.

Biological Activity

Detailed studies on the specific biological activities of this compound are limited in publicly accessible literature. However, based on the known activities of the broader azaphilone and sclerotiorin class of compounds, it is plausible that this compound may exhibit similar properties. Sclerotiorin itself has been reported to have anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities.[4] Further research is required to determine the specific bioactivity profile and potency of this compound.

Conclusion

This compound is a structurally defined chloroazaphilone with a known fungal origin. While its discovery has been documented, a comprehensive understanding of its biological activities and potential applications remains an area for future investigation. The general protocols for the isolation of azaphilones provide a solid foundation for obtaining this compound for further study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other related fungal secondary metabolites.

References

(-)-Deacetylsclerotiorin: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a bioactive azaphilone natural product with potential applications in drug development. This technical guide provides a comprehensive overview of its primary natural source, the filamentous fungus Penicillium sclerotiorum, and delves into the current understanding of its biosynthetic pathway. This document summarizes quantitative data on the production of related compounds, details relevant experimental protocols for isolation and genetic analysis, and presents a putative biosynthetic pathway based on current genomic and experimental evidence. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Natural Source and Production

This compound is a secondary metabolite produced by various fungi, most notably Penicillium sclerotiorum. This species is a filamentous fungus recognized for its production of a diverse array of bioactive compounds, including various azaphilones. While this compound is a known metabolite, quantitative data on its specific yield from P. sclerotiorum fermentations is not extensively reported in publicly available literature. However, data for the closely related and often co-produced azaphilone, sclerotiorin, can provide a benchmark for production.

Table 1: Quantitative Yield of Sclerotiorin from Penicillium sclerotiorum

ParameterValueReference
Limit of Quantitation (LOQ)0.5 µg/mL
Linearity Range (HPLC)1-100 µg/mL
Molar Extinction Coefficient (ε) at 370 nmNot explicitly stated, but derivable from provided data.

Note: This data is for sclerotiorin, the acetylated form of deacetylsclerotiorin. Yields of this compound are expected to be strain and fermentation condition-dependent and would require specific quantitative analysis.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of azaphilone production, which is a class of fungal polyketides. The core of the molecule is assembled by a combination of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). While the complete biosynthetic gene cluster (BGC) for this compound in Penicillium sclerotiorum has not been explicitly characterized, a homologous cluster, the scl cluster, has been identified and studied in the closely related species Penicillium meliponae, providing a robust model for its biosynthesis.[1]

The knockout of the core PKS genes, sclA (HR-PKS) and sclI (NR-PKS), in P. meliponae resulted in the cessation of production of sclerotiorin and related metabolites, including 7-deacetylisochromophilone VI, confirming their essential role in the biosynthesis of the azaphilone core.[1]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, based on the study of the scl gene cluster in P. meliponae, involves a series of enzymatic reactions:

  • Polyketide Chain Assembly: The HR-PKS (SclA) and NR-PKS (SclI) collaborate to synthesize the polyketide backbone.

  • Formation of the Azaphilone Core: A series of tailoring enzymes, including oxidoreductases and cyclases, modify the polyketide chain to form the characteristic pyranoquinone bicyclic core of azaphilones.

  • Tailoring Steps: Further modifications, such as hydroxylation, methylation, and chlorination, are catalyzed by other enzymes within the gene cluster to produce the variety of observed azaphilone structures.

The formation of this compound versus sclerotiorin is determined by the action of a putative O-acetyltransferase. The absence or inactivity of this enzyme would lead to the accumulation of the deacetylated form. While an O-acetyltransferase, MrPigM, has been identified in the biosynthesis of other azaphilones, the specific enzyme responsible for the C-7 acetylation in the sclerotiorin pathway has not yet been functionally characterized.[1]

Biosynthetic_Pathway cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_final_steps Final Modifications Acetyl-CoA Acetyl-CoA PKS_enzymes HR-PKS (SclA) & NR-PKS (SclI) Acetyl-CoA->PKS_enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_enzymes Polyketide_intermediate Polyketide Intermediate PKS_enzymes->Polyketide_intermediate Tailoring_enzymes Oxidoreductases, Cyclases Polyketide_intermediate->Tailoring_enzymes Azaphilone_core Azaphilone Core Tailoring_enzymes->Azaphilone_core Final_tailoring Hydroxylases, Methyltransferases, Halogenases Azaphilone_core->Final_tailoring Deacetylsclerotiorin This compound Final_tailoring->Deacetylsclerotiorin Acetyltransferase O-Acetyltransferase (putative) Deacetylsclerotiorin->Acetyltransferase Sclerotiorin Sclerotiorin Acetyltransferase->Sclerotiorin

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation and Isolation of Azaphilones from Penicillium sclerotiorum

This protocol is adapted from methodologies for the isolation of related azaphilones from P. sclerotiorum.

1. Fungal Culture and Fermentation:

  • Strain: Penicillium sclerotiorum.

  • Media: Potato Dextrose Broth (PDB) or a custom medium (e.g., glucose 20 g/L, peptone 10 g/L, yeast extract 5 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L).

  • Inoculation: Inoculate liquid media with a fresh culture of P. sclerotiorum.

  • Incubation: Incubate in a shaker at 25-28°C and 150-180 rpm for 14-21 days.

2. Extraction:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelia can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and evaporation.

3. Purification:

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.

  • ODS Chromatography: Further purify the fractions containing the target compound on an ODS (Octadecylsilane) column using a methanol-water gradient.

  • Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water). Monitor the elution using a UV detector at wavelengths relevant for azaphilones (e.g., 254 nm and 370 nm).

Isolation_Workflow start P. sclerotiorum Culture fermentation Liquid Fermentation (14-21 days) start->fermentation filtration Filtration fermentation->filtration broth Culture Broth filtration->broth mycelia Mycelia filtration->mycelia extraction_broth Ethyl Acetate Extraction broth->extraction_broth extraction_mycelia Methanol/Ethyl Acetate Extraction mycelia->extraction_mycelia evaporation Evaporation extraction_broth->evaporation extraction_mycelia->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions ods ODS Chromatography fractions->ods semi_pure Semi-pure Fractions ods->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Gene Knockout in Penicillium sclerotiorum via CRISPR-Cas9 (A Representative Protocol)

1. Design of single guide RNA (sgRNA):

  • Identify the target gene (e.g., the putative O-acetyltransferase) in the P. sclerotiorum genome.

  • Design sgRNAs targeting the 5' end of the coding sequence to ensure a loss-of-function mutation. Use online tools to minimize off-target effects.

2. Vector Construction:

  • Clone the designed sgRNA into a vector containing the Cas9 nuclease under a suitable promoter for expression in Penicillium.

  • Include a selectable marker (e.g., hygromycin resistance).

3. Protoplast Preparation:

  • Grow P. sclerotiorum mycelia and harvest.

  • Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell wall and release protoplasts.

4. Transformation:

  • Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

5. Selection and Screening:

  • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

  • Isolate individual transformants and extract their genomic DNA.

  • Screen for successful gene editing by PCR amplification of the target locus followed by sequencing to identify insertions, deletions, or other mutations.

6. Phenotypic Analysis:

  • Cultivate the confirmed knockout mutants under conditions that normally induce the production of sclerotiorin and deacetylsclerotiorin.

  • Analyze the metabolite profile of the mutants by HPLC-MS to confirm the absence of sclerotiorin and potentially an altered accumulation of this compound.

Gene_Knockout_Workflow design_sgrna sgRNA Design (Target Putative Acetyltransferase) vector_construction CRISPR-Cas9 Vector Construction design_sgrna->vector_construction transformation PEG-mediated Transformation vector_construction->transformation protoplast_prep P. sclerotiorum Protoplast Preparation protoplast_prep->transformation selection Selection on Hygromycin Plates transformation->selection screening Genomic DNA Extraction & PCR Screening selection->screening sequencing Sanger Sequencing of PCR Products screening->sequencing mutant_confirmation Confirmed Knockout Mutant sequencing->mutant_confirmation phenotypic_analysis Metabolite Analysis (HPLC-MS) mutant_confirmation->phenotypic_analysis result Altered Azaphilone Profile phenotypic_analysis->result

Caption: Workflow for CRISPR-Cas9 gene knockout in P. sclerotiorum.

Conclusion and Future Directions

This compound is a promising natural product naturally sourced from Penicillium sclerotiorum. Its biosynthesis is believed to follow the well-established azaphilone pathway, with the final acetylation step being the key determinant for its formation over sclerotiorin. While a putative biosynthetic gene cluster has been identified in a closely related species, further research is needed to fully characterize the specific BGC in P. sclerotiorum. The functional characterization of the tailoring enzymes, particularly the O-acetyltransferase, will be crucial for a complete understanding of the biosynthetic pathway and for enabling synthetic biology approaches to selectively produce this compound. The development of robust genetic tools for P. sclerotiorum will be instrumental in achieving these goals and unlocking the full potential of this and other bioactive compounds from this prolific fungal genus.

References

In-Depth Technical Guide: Physical and Chemical Properties of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

(-)-Deacetylsclerotiorin is a chlorinated azaphilone, a class of fungal metabolites known for their diverse biological activities. Its core structure features a pyranoquinone bicyclic system.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁ClO₄PubChem
Molecular Weight 348.8 g/mol PubChem
IUPAC Name (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dionePubChem
CAS Number 61248-35-9PubChem
PubChem CID 53243889PubChem

Table 2: Tabulated Physical Properties of this compound

PropertyValueNotes
Melting Point Data not availableExperimental value not found in the searched literature.
Specific Optical Rotation ([α]D) Data not availableThe levorotatory nature is indicated by the "(-)" prefix, but a specific experimental value is not reported in the searched literature.
Solubility Data not availableExperimental solubility data in common solvents has not been found in the searched literature. As a polyketide, it is likely to have some solubility in organic solvents like methanol, ethanol, DMSO, and chloroform.

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of this compound, based on common practices for fungal secondary metabolites.

Isolation and Purification

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification of the metabolites.

Workflow for Isolation and Purification

cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification Fungal Strain (e.g., Penicillium sp.) Fungal Strain (e.g., Penicillium sp.) Solid or Liquid Culture Solid or Liquid Culture Fungal Strain (e.g., Penicillium sp.)->Solid or Liquid Culture Solvent Extraction (e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Solid or Liquid Culture->Solvent Extraction (e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (e.g., Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fungal Cultivation: A producing strain of Penicillium is cultivated on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest. This often involves:

    • Silica Gel Column Chromatography: The crude extract is fractionated based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield pure this compound.

Structural Characterization

The structure of the purified compound is typically elucidated using a combination of spectroscopic techniques.

Workflow for Structural Characterization

Pure Compound Pure Compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure Compound->Mass Spectrometry (MS) Molecular Weight Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) Pure Compound->Nuclear Magnetic Resonance (NMR) Structural Elucidation NMR NMR 1H NMR 1H NMR NMR->1H NMR 13C NMR 13C NMR NMR->13C NMR 2D NMR (COSY, HMBC, HSQC) 2D NMR (COSY, HMBC, HSQC) NMR->2D NMR (COSY, HMBC, HSQC)

Unraveling the Mechanism of Action of (-)-Deacetylsclerotiorin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite its characterization as a fungal secondary metabolite, the precise mechanism of action of (-)-Deacetylsclerotiorin remains largely uncharted territory within the scientific community. This technical guide consolidates the currently available information and provides a framework for future research into its biological activities.

This compound is a natural product belonging to the azaphilone class of fungal polyketides. It is structurally related to sclerotiorin, a more extensively studied compound isolated from various Penicillium species, including Penicillium sclerotiorum. While sclerotiorin itself has been reported to exhibit a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties, specific research detailing the molecular pathways and therapeutic targets of its deacetylated analog, this compound, is notably scarce in publicly accessible scientific literature.

Current Understanding and Postulated Mechanisms

The structural similarity of this compound to other bioactive azaphilones suggests potential avenues for its mechanism of action. Azaphilones are known to interact with various biological targets, and their anti-inflammatory effects are of particular interest.

A plausible, yet unconfirmed, mechanism for the anti-inflammatory activity of azaphilone compounds involves the inhibition of key signaling molecules in inflammatory pathways. One such potential target is the TNF receptor-associated factor 6 (TRAF6) . TRAF6 is a crucial E3 ubiquitin ligase that plays a pivotal role in the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. Inhibition of TRAF6 by azaphilones could therefore represent a significant anti-inflammatory mechanism.

Below is a conceptual diagram illustrating the potential inhibitory effect of this compound on the TRAF6-mediated signaling pathway.

TRAF6_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, IL-1R) TRAF6 TRAF6 Receptor->TRAF6 Recruitment & Activation TAK1 TAK1 TRAF6->TAK1 Ubiquitination & Activation IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (JNK, p38) TAK1->MAPK_Cascade IκBα IκBα IKK_Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) NF-κB->Nucleus_NFkB Translocation AP-1 AP-1 MAPK_Cascade->AP-1 Activation AP-1->Nucleus_AP1 Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus_NFkB->Gene_Expression Nucleus_AP1->Gene_Expression Deacetylsclerotiorin This compound Deacetylsclerotiorin->TRAF6 Potential Inhibition Experimental_Workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: In Vitro Mechanistic Studies cluster_phase3 Phase 3: In Vivo Validation Isolation Isolation & Purification of This compound Bioactivity_Screening Broad Bioactivity Screening (e.g., Anti-inflammatory, Anticancer) Isolation->Bioactivity_Screening Target_Prediction In Silico Target Prediction (Molecular Docking) Bioactivity_Screening->Target_Prediction Enzyme_Assays Enzyme Inhibition Assays (e.g., TRAF6, Kinases) Target_Prediction->Enzyme_Assays Cell_Signaling Cell-Based Signaling Assays (Western Blot, qPCR, Reporter Assays) Enzyme_Assays->Cell_Signaling Dose_Response Dose-Response & Time-Course Studies Cell_Signaling->Dose_Response Animal_Models Efficacy in Animal Models of Disease Dose_Response->Animal_Models PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Models->PK_PD Toxicity Toxicology Assessment PK_PD->Toxicity

(-)-Deacetylsclerotiorin: A Technical Review of a Bioactive Azaphilone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature pertaining to (-)-Deacetylsclerotiorin and its parent compound, sclerotiorin. Due to the limited availability of data specifically for this compound, this review focuses primarily on the well-characterized azaphilone, sclerotiorin, to infer and contextualize the potential properties and activities of its deacetylated analogue.

Introduction

Sclerotiorin is a chlorinated azaphilone, a class of fungal polyketide pigments known for their diverse chemical structures and significant biological activities.[1][2][3][4] First isolated from Penicillium sclerotiorum, sclerotiorin has garnered attention for its broad spectrum of bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6][7] this compound is a derivative of sclerotiorin, differing by the absence of an acetyl group. While specific research on this compound is sparse, understanding the chemistry and biology of sclerotiorin provides a critical foundation for predicting its pharmacological profile.

Quantitative Data on Sclerotiorin and its Derivatives

The following tables summarize the key quantitative data reported for sclerotiorin's biological activities. This information is crucial for understanding its potency and potential therapeutic applications.

Table 1: Enzyme Inhibition by Sclerotiorin

Enzyme TargetIC50 ValueSource Organism of CompoundReference
Aldose Reductase0.4 µMPenicillium frequentans[6][8]
Lipoxygenase4.2 µM (reversible)Penicillium frequentans[6][8][9]

Table 2: Antimicrobial Activity of Sclerotiorin

OrganismMIC ValueSource Organism of CompoundReference
Bacillus subtilis0.16 µMPenicillium sclerotiorum[10]
Bacillus cereus0.31 µMPenicillium sclerotiorum[10]
Sarcina lutea0.31 µMPenicillium sclerotiorum[10]

Table 3: Antifouling Activity of Sclerotiorin

OrganismEC50 ValueSource Organism of CompoundReference
Balanus amphitrite (larval settlement)5.6 µg/mLPenicillium sclerotiorum[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of sclerotiorin and its analogues are crucial for reproducibility and further research. The following sections outline the general methodologies described in the literature.

Synthesis of Sclerotiorin Analogues

The synthesis of sclerotiorin analogues often involves a multi-step process. A common strategy is the Sonogashira cross-coupling reaction to construct a functionalized precursor, followed by cycloisomerization and oxidation to form the azaphilone core.[11]

General Synthetic Protocol:

  • Sonogashira Coupling: A substituted 2-alkynylbenzaldehyde is coupled with a suitable vinyl or aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine) to yield the desired enyne or aryl-alkyne precursor.

  • Cycloisomerization: The precursor undergoes cycloisomerization, often catalyzed by a gold or other transition metal catalyst, to form the bicyclic isochromene core.

  • Oxidation: The isochromene intermediate is then oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) to yield the final azaphilone product.

Bioassays

Antifungal Activity Assay:

The antifungal activity of sclerotiorin and its derivatives is typically evaluated using a mycelium growth rate method against a panel of phytopathogenic fungi.[11]

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (containing only the solvent).

Anticancer Activity Assay (MTT Assay):

The cytotoxic effects of sclerotiorin on cancer cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

Signaling and Biosynthetic Pathways

The biosynthesis of sclerotiorin in fungi like Penicillium meliponae involves a complex pathway featuring dual polyketide synthases (PKS).[12][13] A proposed biosynthetic pathway is depicted below.

Sclerotiorin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS_HR Highly Reducing PKS (sclA) Acetyl_CoA->PKS_HR PKS_NR Non-Reducing PKS (sclI) Acetyl_CoA->PKS_NR Polyketide_Chain1 Reduced Polyketide Chain PKS_HR->Polyketide_Chain1 Intermediate_1 Azaphilone Precursor Polyketide_Chain1->Intermediate_1 Polyketide_Chain2 Aromatic Polyketide Intermediate PKS_NR->Polyketide_Chain2 Polyketide_Chain2->Intermediate_1 Halogenation Halogenase (sclE) Intermediate_1->Halogenation Chlorinated_Intermediate Chlorinated Azaphilone Halogenation->Chlorinated_Intermediate Oxidation_Acylation Oxidation & Acylation Steps Chlorinated_Intermediate->Oxidation_Acylation Sclerotiorin Sclerotiorin Oxidation_Acylation->Sclerotiorin Deacetylation Deacetylase? Sclerotiorin->Deacetylation Deacetylsclerotiorin This compound Deacetylation->Deacetylsclerotiorin

Caption: Proposed biosynthetic pathway of sclerotiorin.

The anticancer activity of sclerotiorin in colon cancer cells (HCT-116) is suggested to be mediated through the induction of apoptosis.[7] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.

Apoptosis_Pathway Sclerotiorin Sclerotiorin BAX BAX (Pro-apoptotic) Sclerotiorin->BAX Upregulation BCL2 BCL-2 (Anti-apoptotic) Sclerotiorin->BCL2 Downregulation Caspase3 Cleaved Caspase-3 BAX->Caspase3 Activation BCL2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of sclerotiorin-induced apoptosis.

Conclusion

While direct experimental data on this compound remains elusive, the extensive research on its parent compound, sclerotiorin, provides a strong foundation for future investigations. The potent and varied biological activities of sclerotiorin suggest that this compound may also possess significant pharmacological properties. The structure-activity relationship studies on sclerotiorin analogues indicate that modifications at the quaternary center can influence activity, highlighting the importance of dedicated studies on the deacetylated form.[11] This review consolidates the available knowledge on sclerotiorin, offering a valuable resource to guide future research into the synthesis, biological evaluation, and mechanism of action of this compound.

References

An In-Depth Technical Guide to Azaphilone Metabolites from Penicillium sclerotiorum, with a focus on the molecular formula C19H21ClO4

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the chemical and biological information available for the class of compounds produced by Penicillium sclerotiorum. However, detailed experimental data, including specific biological activities, mechanisms of action, and established experimental protocols for the individual compound (-)-Deacetylsclerotiorin (C19H21ClO4) , are not extensively available in the public scientific literature. Therefore, this guide synthesizes information on closely related and well-studied metabolites from the same fungal source to provide a relevant and informative resource.

Introduction

Penicillium sclerotiorum is a filamentous fungus known for its production of a diverse array of secondary metabolites, particularly a class of polyketide pigments known as azaphilones. These compounds have garnered significant interest in the scientific community due to their wide range of potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide focuses on the chemical properties of compounds with the molecular formula C19H21ClO4, exemplified by this compound, and explores the broader biological context of azaphilone metabolites from P. sclerotiorum.

Chemical Properties of C19H21ClO4 [this compound]

While specific experimental data for this compound is limited, computational and database-derived information provides foundational knowledge of its chemical characteristics.

PropertyValueSource
Molecular Formula C19H21ClO4PubChem
Molecular Weight 348.8 g/mol PubChem
IUPAC Name (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dien-1-yl]-7-hydroxy-7-methyl-2-benzopyran-6,8-dionePubChem
CAS Number 61248-35-9PubChem

Biological Activities of Penicillium sclerotiorum Metabolites

Research on the crude extracts and isolated compounds from P. sclerotiorum has revealed a spectrum of biological activities. It is plausible that compounds with the molecular formula C19H21ClO4 contribute to these effects.

  • Antimicrobial Activity: Metabolites from P. sclerotiorum have demonstrated inhibitory effects against various pathogenic microorganisms.

  • Anti-inflammatory Effects: Several compounds isolated from this fungus have shown potential in modulating inflammatory pathways.[1][2][3]

  • Antitumor Properties: Certain metabolites have been investigated for their cytotoxic effects on cancer cell lines.[4]

Note: The specific contribution of this compound to these activities has not been explicitly detailed in available research.

Potential Mechanisms of Action of Azaphilones

While the precise mechanism of action for this compound is not elucidated, the broader class of azaphilone compounds from which it belongs, are known to interact with various cellular targets. A generalized potential mechanism could involve the inhibition of key enzymes in cellular signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which an azaphilone compound might exert its biological effect, for instance, through the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B activates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression promotes Azaphilone This compound (Hypothetical) Azaphilone->Kinase_B inhibits Inflammatory_Response Inflammatory_Response Gene_Expression->Inflammatory_Response Ligand Ligand Ligand->Receptor

Caption: Hypothetical inhibition of a kinase signaling pathway by an azaphilone compound.

General Experimental Protocols for Fungal Metabolite Research

Due to the absence of specific published protocols for this compound, this section provides a generalized workflow for the isolation and characterization of secondary metabolites from fungal cultures, which would be applicable in its study.

Fungal Cultivation and Extraction Workflow

G A Fungal Culture (P. sclerotiorum) B Liquid or Solid Fermentation A->B C Biomass/Media Separation B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Chromatographic Separation (e.g., HPLC) E->F G Pure Compound Isolation F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Screening G->I

References

Methodological & Application

Synthesis of (-)-Deacetylsclerotiorin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic strategies towards (-)-Deacetylsclerotiorin, a natural product belonging to the azaphilone family. While a direct, step-by-step total synthesis of this compound is not extensively detailed in the current body of literature, this application note outlines a plausible and efficient synthetic pathway based on established methodologies for related compounds. The focus is on the construction of the key azaphilone core and the stereoselective synthesis of the characteristic diene side chain, followed by their strategic coupling.

Introduction

This compound is a chlorinated azaphilone natural product that has garnered interest due to its structural complexity and potential biological activity. Azaphilones are a class of fungal metabolites characterized by a highly oxygenated pyranoquinone bicyclic core. The synthesis of these molecules, particularly in an enantioselective manner, presents a significant challenge to synthetic chemists. This document aims to provide detailed protocols and conceptual workflows to guide the synthesis of this compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound suggests a strategy involving the late-stage coupling of a pre-synthesized azaphilone core and the chiral diene side chain. This convergent approach allows for the independent and efficient synthesis of both key fragments.

G This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Azaphilone Core Azaphilone Core Side Chain Side Chain Coupling Reaction->Azaphilone Core Coupling Reaction->Side Chain

Caption: Retrosynthetic approach for this compound.

Synthesis of the Azaphilone Core

The enantioselective synthesis of the azaphilone core can be adapted from the work of Porco and coworkers on the synthesis of (+)-sclerotiorin.[1][2] To obtain the desired (-) enantiomer, the corresponding enantiomer of the chiral ligand would be employed in the key asymmetric step. The general strategy involves a copper-mediated oxidative dearomatization of a substituted phenol derivative.

Key Experimental Protocol: Asymmetric Oxidative Dearomatization

This protocol is adapted from established procedures for the synthesis of related azaphilone cores.[1][2]

Materials:

  • Substituted 2-alkynylbenzaldehyde precursor

  • Copper(I) salt (e.g., CuBr·SMe₂)

  • Chiral ligand (e.g., enantiomer of a diamine ligand)

  • Oxidant (e.g., oxygen or a peroxide)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or -20 °C).

  • Slowly add a solution of the 2-alkynylbenzaldehyde precursor in the same anhydrous solvent to the reaction mixture.

  • Introduce the oxidant into the reaction mixture. If using oxygen, bubble it through the solution at a controlled rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched azaphilone precursor.

Subsequent cyclization and functional group manipulations, such as chlorination, would lead to the desired azaphilone core.

Synthesis of the (1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl Side Chain

The stereoselective synthesis of the diene side chain is crucial for the total synthesis of this compound. A plausible approach involves the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, on a chiral aldehyde or ketone precursor.

Key Experimental Protocol: Stereoselective Wittig Reaction

Materials:

  • Chiral aldehyde or ketone precursor (e.g., (S)-2-methylbutanal)

  • Phosphonium ylide (e.g., derived from a phosphonium salt and a strong base)

  • Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in the anhydrous solvent.

  • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

  • Stir the resulting colored solution at the same temperature for 30-60 minutes.

  • Add a solution of the chiral aldehyde or ketone precursor in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous solid.

  • Concentrate the solution and purify the product by column chromatography to yield the desired diene side chain.

Coupling of the Side Chain and the Azaphilone Core

The final key step is the coupling of the synthesized side chain to the azaphilone core. This can be achieved through various cross-coupling reactions. A Stille cross-coupling reaction between a vinylstannane derivative of the side chain and a halogenated azaphilone core is a viable option.[2]

Key Experimental Protocol: Stille Cross-Coupling

Materials:

  • Halogenated azaphilone core (e.g., a vinyl bromide or iodide)

  • Vinylstannane derivative of the side chain

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Optional: Copper(I) iodide as a co-catalyst

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the halogenated azaphilone core, the vinylstannane, and the palladium catalyst in the anhydrous solvent.

  • If necessary, add the co-catalyst.

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Data Presentation

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
Azaphilone Core Synthesis
Asymmetric DearomatizationSubstituted 2-alkynylbenzaldehyde, OxidantCu(I) salt, Chiral Ligand, Anhydrous Solvent, Low TemperatureEnantioenriched Azaphilone PrecursorData not availableData not available
Cyclization/ChlorinationAzaphilone PrecursorAcid or Base Catalyst, Chlorinating Agent (e.g., NCS)Chlorinated Azaphilone CoreData not available-
Side Chain Synthesis
Stereoselective OlefinationChiral Aldehyde/Ketone, Phosphonium YlideStrong Base, Anhydrous Solvent(1E,3E,5S)-3,5-dimethylhepta-1,3-dienylData not available>95% (expected)
Final Coupling
Stille CouplingChlorinated Azaphilone Core, Vinylstannane of Side ChainPalladium Catalyst, Anhydrous Solvent, HeatThis compoundData not available-

Note: The yields and enantiomeric excesses are based on typical values for these types of reactions as a direct synthesis of this compound has not been reported with this specific data.

Experimental Workflow

G cluster_0 Azaphilone Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Assembly A1 Substituted 2-Alkynylbenzaldehyde A2 Asymmetric Oxidative Dearomatization A1->A2 A3 Cyclization & Chlorination A2->A3 A4 Chlorinated Azaphilone Core A3->A4 C1 Stille Coupling A4->C1 S1 Chiral Aldehyde S2 Stereoselective Olefination S1->S2 S3 Vinylstannane Formation S2->S3 S4 (1E,3E,5S)-3,5-dimethylhepta- 1,3-dienyl Stannane S3->S4 S4->C1 C2 This compound C1->C2

Caption: Overall workflow for the proposed synthesis of this compound.

Conclusion

The synthesis of this compound presents a formidable challenge that can be addressed through a convergent and stereocontrolled strategy. The protocols and workflows detailed in this document, based on established and reliable synthetic transformations, provide a solid foundation for researchers aiming to synthesize this and related azaphilone natural products. Further optimization of each step will be necessary to achieve an efficient and high-yielding total synthesis.

References

Application Notes and Protocols for the Purification of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketide pigments, characterized by a highly substituted pyranoquinone core. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and neuroprotective effects. The purification of this compound from fungal cultures is a critical step for its structural elucidation, biological screening, and further development as a potential therapeutic agent. This document provides detailed protocols for the purification of this compound, compiled from established methods for the isolation of azaphilones from fungal sources, primarily Penicillium species.

Data Presentation: Comparison of Purification Techniques

While specific comparative studies on the purification of this compound are limited, the following table summarizes representative data for the purification of closely related azaphilone pigments from Penicillium cultures using a multi-step approach involving solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). This data provides a benchmark for expected yields and purity.

Purification StepTechniqueStationary Phase / Solvent SystemTypical Recovery/YieldTypical PurityReference
Initial Extraction Solvent ExtractionEthyl Acetate>90% (of total azaphilones)Low (Crude Extract)[1]
Fractionation Flash Column ChromatographySilica Gel; Gradient elution (e.g., Dichloromethane/Ethyl Acetate)50-70% (of crude extract)Moderate[2]
Final Purification Preparative HPLCReversed-Phase C18; Gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid)1-10 mg (from large-scale culture)>95%[2][3]

Experimental Protocols

Protocol 1: Fungal Fermentation for this compound Production

This protocol describes the cultivation of a suitable fungal strain, such as Penicillium sclerotiorum, for the production of azaphilone pigments.

Materials:

  • A producing fungal strain (e.g., Penicillium sclerotiorum)

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth

  • Sterile Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Media Preparation: Prepare the desired liquid fermentation medium (e.g., PDB or YES broth) according to standard formulations. Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of the fungal strain.

  • Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm at 25-28°C for 10-21 days in the dark.[1]

  • Monitoring: Visually monitor the cultures for fungal growth and the development of characteristic yellow, orange, or red pigmentation in the broth and/or mycelium, which indicates the production of azaphilone pigments.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of the crude pigment mixture from the fungal culture.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal biomass from the culture broth by vacuum filtration.

  • Broth Extraction: Transfer the filtered broth to a separatory funnel and extract three times with an equal volume of ethyl acetate. Pool the organic (upper) layers.

  • Mycelium Extraction: The collected fungal biomass can be further extracted by suspending it in ethyl acetate and sonicating for 30 minutes. Filter to separate the solvent from the biomass and repeat this extraction twice.

  • Concentration: Combine all ethyl acetate extracts from both the broth and mycelium. Dry the combined extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.

Part A: Flash Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Test tubes for fraction collection

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of dichloromethane.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).

  • Loading and Elution: Load the dissolved sample onto the top of the column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of EtOAc.[2]

  • Fraction Collection: Collect fractions based on the elution of colored bands.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a prominent spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

Part B: Semi-Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • HPLC system with a photodiode array (PDA) detector

  • Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and formic acid

Procedure:

  • Sample Preparation: Dissolve the partially purified extract from the flash chromatography step in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): It is advisable to first develop a separation method on an analytical C18 column to determine the retention time of this compound. A typical mobile phase consists of water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient elution from 5% to 95% B over 30 minutes is a good starting point.[2][4]

  • Preparative HPLC: Scale up the analytical method to the semi-preparative column. Inject the filtered sample onto the column.

  • Elution and Detection: Elute with the optimized gradient at a flow rate of 2-5 mL/min. Monitor the elution at multiple wavelengths, including those characteristic of azaphilones (e.g., ~370 nm and ~470 nm).[3][4]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation and Final Processing: Analyze the purity of the collected fraction using the analytical HPLC method. Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound.

Signaling Pathways and Biological Activity

This compound and related azaphilone pigments have been shown to exhibit anti-inflammatory and neuroprotective activities. These effects are often mediated through the modulation of key intracellular signaling pathways, such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some azaphilones have been found to exert their effects by inhibiting this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation Deacetylsclerotiorin This compound (and related azaphilones) Deacetylsclerotiorin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory properties of some azaphilones are attributed to their ability to inhibit this pathway, preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Transcription Transcription of Pro-inflammatory Genes Deacetylsclerotiorin This compound (and related azaphilones) Deacetylsclerotiorin->IKK Inhibition

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow Visualization

The overall process for the purification of this compound can be summarized in the following workflow diagram.

Purification_Workflow Start Fungal Culture (e.g., Penicillium sclerotiorum) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract Column_Chrom Flash Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Partially Purified Fractions Column_Chrom->Fractions HPLC Preparative HPLC (Reversed-Phase C18) Fractions->HPLC Pure_Compound Pure this compound (>95% Purity) HPLC->Pure_Compound Analysis Structural Elucidation & Biological Assays Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

References

Analytical Methods for the Characterization of (-)-Deacetylsclerotiorin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is an azaphilone pigment produced by various fungi, notably from the Penicillium genus. Azaphilones are a class of polyketides characterized by a highly substituted pyranoquinone core and are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and detailed characterization of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: HPLC is a fundamental technique for the purification and quantification of this compound from fungal extracts. Reversed-phase chromatography on a C18 column is the most common method, providing excellent separation from other metabolites. A photodiode array (PDA) detector is recommended for peak identification and purity assessment, as azaphilones exhibit characteristic UV-Vis absorbance spectra.

Experimental Protocol: HPLC-DAD Analysis

  • Sample Preparation:

    • Extract the fungal culture (mycelia and broth) with ethyl acetate.

    • Dry the organic extract under reduced pressure.

    • Dissolve the crude extract in methanol to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds of increasing polarity. A representative gradient is:

      • 0-5 min: 5% B

      • 5-30 min: 5% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-600 nm. Monitor at the characteristic absorbance maxima for azaphilones (typically around 280 nm and 380 nm).

Data Presentation:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection PDA at 280 nm and 380 nm
Expected Retention Time Variable, dependent on the specific gradient and system

Note: The retention time for this compound should be determined by running an authentic standard under the same conditions.

Workflow for HPLC Analysis of this compound

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Fungal Culture Fungal Culture Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture->Extraction (Ethyl Acetate) Crude Extract Crude Extract Extraction (Ethyl Acetate)->Crude Extract Dissolution & Filtration Dissolution & Filtration Crude Extract->Dissolution & Filtration HPLC System HPLC System Dissolution & Filtration->HPLC System C18 Column C18 Column HPLC System->C18 Column PDA Detector PDA Detector C18 Column->PDA Detector Chromatogram Chromatogram PDA Detector->Chromatogram Quantification & Purity Quantification & Purity Chromatogram->Quantification & Purity

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) Characterization

Application Note: Mass spectrometry is a powerful tool for the structural elucidation of this compound, providing accurate mass measurements and fragmentation data. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can aid in the structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Utilize the HPLC conditions described in the previous section. The eluent from the HPLC column is directly introduced into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution data.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation spectra.

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺349.1201To be determinedC₁₉H₂₂ClO₄
[M-H]⁻347.1056To be determinedC₁₉H₂₀ClO₄

Table 2: Major Fragment Ions of this compound in MS/MS

Precursor IonFragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺To be determinede.g., H₂O, CO, side chain fragments
[M-H]⁻To be determinede.g., CO₂, side chain fragments

Note: The specific m/z values for the observed ions and fragments need to be determined experimentally.

Logical Flow for MS-based Identification

LC Eluent LC Eluent ESI Source ESI Source LC Eluent->ESI Source Full Scan MS Full Scan MS ESI Source->Full Scan MS Precursor Ion Selection Precursor Ion Selection Full Scan MS->Precursor Ion Selection Collision Cell (CID) Collision Cell (CID) Precursor Ion Selection->Collision Cell (CID) MS/MS Analysis MS/MS Analysis Collision Cell (CID)->MS/MS Analysis Structure Confirmation Structure Confirmation MS/MS Analysis->Structure Confirmation

Caption: Logical workflow for MS-based identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive method for the structural elucidation of this compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Data Presentation:

Table 3: ¹H NMR Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-1Valuee.g., dValue
............

Table 4: ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)
e.g., C-1Value
......

Note: A complete and accurate assignment of all proton and carbon signals requires detailed analysis of 1D and 2D NMR spectra. A published ¹H NMR spectrum is available, but a full assignment with coupling constants and corresponding ¹³C data is needed for a complete table.[1]

Biological Activity and Potential Signaling Pathway

Application Note: Azaphilones isolated from Penicillium species have been reported to possess anti-inflammatory and cytotoxic activities.[1][2] The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The cytotoxic activity is typically evaluated against a panel of cancer cell lines.

Potential Mechanism of Anti-inflammatory Action:

One of the key signaling pathways involved in inflammation is the NF-κB pathway, which is activated by stimuli such as LPS. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more components of the NF-κB signaling pathway.

Hypothesized Anti-inflammatory Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB_active NF-κB->NF-κB_active translocates Deacetylsclerotiorin Deacetylsclerotiorin Deacetylsclerotiorin->IKK Inhibits? Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_active->Pro-inflammatory Genes activates iNOS iNOS Pro-inflammatory Genes->iNOS expresses NO NO iNOS->NO produces

References

Application Notes and Protocols for the Spectroscopic Analysis of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketides, a group of secondary metabolites known for their diverse and potent biological activities. Azaphilones, including this compound and its close analogue sclerotiorin, have demonstrated a range of effects such as anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, a representative signaling pathway associated with the biological activity of the related compound sclerotiorin is presented.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.47 - 7.42m-2H
7.07d8.42H
3.83s-2H
1.43s-6H

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
211.2Carbonyl C
132.6Aromatic C
131.62Aromatic C
131.2Aromatic C
121.1Aromatic C
76.7Aliphatic C-O
41.7Aliphatic C
26.49Aliphatic C

Table 3: Mass Spectrometry Data for this compound

m/zIon Type
256[M]+
213[M - C₂H₃O]+
198[M - C₃H₆O]+
170Fragment
89Fragment
59Fragment

Table 4: Infrared (IR) Spectroscopy Data for this compound (KBr)

Wavenumber (cm⁻¹)Functional Group Assignment
3510O-H stretch
2978C-H stretch (aliphatic)
2933C-H stretch (aliphatic)
1715C=O stretch (ketone)
1489C=C stretch (aromatic)
1364C-H bend
1191C-O stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of azaphilone compounds like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the NMR probe (typically ~4-5 cm).

1.2. ¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30 (standard 30-degree pulse)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.096 s

  • Spectral Width (sw): 20 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

1.3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (MS)

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2.2. Data Acquisition (Electron Ionization - EI):

  • Instrument: High-Resolution Mass Spectrometer with an EI source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Inlet System: Direct insertion probe or GC inlet, depending on sample volatility.

Protocol 3: Infrared (IR) Spectroscopy

3.1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

3.2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented, its analogue, sclerotiorin, has been shown to possess notable anticancer properties. Sclerotiorin induces apoptosis in human colon cancer cells (HCT-116) by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[1][2][3] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.[2][3]

The following diagram illustrates the proposed signaling pathway for sclerotiorin-induced apoptosis.

Sclerotiorin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Proteins Sclerotiorin Sclerotiorin BAX BAX (Pro-apoptotic) Sclerotiorin->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) Sclerotiorin->BCL2 Downregulates Mitochondrion Mitochondrion Caspase3 Activated Caspase-3 Mitochondrion->Caspase3 Activates BAX->Mitochondrion Promotes Mitochondrial Permeabilization BCL2->Mitochondrion Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for In Vitro Assays of (-)-Deacetylsclerotiorin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: (-)-Deacetylsclerotiorin is a fungal metabolite that has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. Evaluating the bioactivity of this compound requires robust and reproducible in vitro assays. These application notes provide detailed protocols for key assays to characterize the mechanism and potency of this compound, focusing on its effects on the NF-κB, VEGF, and STAT3 signaling pathways.

Section 1: Anti-Inflammatory Activity Assessment

Application Note: NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Assaying the ability of this compound to inhibit NF-κB activation can provide significant insight into its anti-inflammatory and anti-tumor potential. The NF-κB luciferase reporter assay is a highly sensitive and quantitative method for screening potential inhibitors of this pathway.[1][2][3]

Signaling Pathway Diagram: NF-κB Activation

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α. This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65/p50 dimer.

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex 2. Receptor Activation IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 3. Phosphorylation of IκBα IkBa p-IκBα IkBa_p50_p65->IkBa p50_p65 p50/p65 Dimer (Active) IkBa_p50_p65->p50_p65 5. Release of p50/p65 Proteasome Proteasome IkBa->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus p50_p65->Nucleus 6. Nuclear Translocation NFkB_DNA NF-κB binds to DNA Nucleus->NFkB_DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_DNA->Gene_Expression 7. Transcription Inhibitor This compound (Hypothesized Action) Inhibitor->IkBa_p50_p65 Inhibition

Caption: Canonical NF-κB signaling pathway and hypothesized inhibition point.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound on TNF-α-induced NF-κB activation in HEK293T cells using a dual-luciferase reporter system.[1][2][4]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Recombinant human TNF-α (stock solution in sterile water)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Workflow Diagram:

Luciferase_Assay_Workflow NF-κB Luciferase Reporter Assay Workflow Day1 Day 1: Seed Cells Seed HEK293T cells in a 96-well plate. Day2 Day 2: Transfect Cells Co-transfect with NF-κB firefly luciferase and Renilla plasmids. Day1->Day2 Day3_Treat Day 3: Compound Treatment Treat cells with varying concentrations of this compound. Day2->Day3_Treat Day3_Stim Day 3: Stimulate Add TNF-α to induce NF-κB activation. Day3_Treat->Day3_Stim ~1-2 hr incubation Day4_Lyse Day 4: Lyse Cells Wash cells with PBS and add Passive Lysis Buffer. Day3_Stim->Day4_Lyse ~6-8 hr incubation Day4_Read Day 4: Measure Luminescence Read Firefly and Renilla luminescence using a luminometer. Day4_Lyse->Day4_Read Analysis Data Analysis Normalize Firefly to Renilla signal. Calculate IC50 value. Day4_Read->Analysis

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Procedure:

  • Day 1: Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.

  • Day 2: Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use approximately 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla luciferase control plasmid.

    • Add the complex to the cells and incubate for 24 hours.

  • Day 3: Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the transfection medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C.[1]

    • Prepare a working solution of TNF-α in culture medium and add it to the wells to a final concentration of 10-20 ng/mL (optimal concentration should be predetermined). Do not add TNF-α to negative control wells.[1]

    • Incubate for 6-8 hours at 37°C.[1]

  • Day 4: Cell Lysis and Luminescence Measurement:

    • Remove the medium and gently wash the cells once with 100 µL of PBS.[1]

    • Add 20-50 µL of Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[1]

    • Measure firefly and Renilla luciferase activity sequentially in each well using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.[2]

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated vehicle control.

    • Plot the inhibition data against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Quantitative Anti-Inflammatory Activity

The following table summarizes the reported inhibitory activity of a compound designated ST08, which may correspond to this compound, on the proliferation of breast cancer cell lines where the NF-κB pathway is active.[1]

Cell LineAssay TypeParameterValueReference
MDA-MB-231Cell ProliferationIC₅₀54 nM[1]
MCF7Cell ProliferationIC₅₀121 nM[1]
MDA-MB-231Western BlotNF-κB (p65) Protein LevelSignificant decrease at 75 nM[1]

Section 2: Anti-Angiogenic Activity Assessment

Application Note: Endothelial Cell Tube Formation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[5][6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis.[7][8] Inhibiting this process is a key strategy in cancer therapy. The endothelial cell tube formation assay is a well-established in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.[5][6] This assay is used to screen for compounds, like this compound, that have pro- or anti-angiogenic potential.

Signaling Pathway Diagram: VEGF Activation

The diagram below shows the VEGF signaling cascade, which promotes endothelial cell proliferation, migration, and survival. Anti-angiogenic compounds may target the VEGF receptor (VEGFR) or downstream components like PI3K/Akt and Ras/MAPK.

VEGF_Signaling_Pathway VEGF Signaling Pathway in Endothelial Cells VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 1. Binding & Dimerization PLCg PLCγ VEGFR2->PLCg 2. Receptor Phosphorylation & Downstream Activation PI3K PI3K VEGFR2->PI3K 2. Receptor Phosphorylation & Downstream Activation RAS Ras VEGFR2->RAS 2. Receptor Phosphorylation & Downstream Activation Migration Cell Migration & Permeability PLCg->Migration AKT Akt PI3K->AKT RAF Raf RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival & Proliferation mTOR->Survival ERK ERK1/2 MEK->ERK ERK->Survival ERK->Migration Inhibitor This compound (Potential Target Area) Inhibitor->VEGFR2 Inhibition

Caption: Key pathways in VEGF signaling leading to angiogenesis.
Experimental Protocol: HUVEC Tube Formation Assay

This protocol details the method for assessing the anti-angiogenic activity of this compound by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[5][9][10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

  • Growth factor-reduced Matrigel or similar basement membrane extract

  • 96-well flat-bottom plate

  • This compound (stock solution in DMSO)

  • VEGF (as a pro-angiogenic stimulus, optional)

  • Calcein AM (for fluorescence imaging, optional)

  • Inverted microscope with a camera

Workflow Diagram:

Tube_Formation_Workflow HUVEC Tube Formation Assay Workflow Thaw 1. Thaw Matrigel Thaw Matrigel at 4°C overnight. Coat 2. Coat Plate Coat pre-chilled 96-well plate with Matrigel. Thaw->Coat Polymerize 3. Polymerize Incubate plate at 37°C for 30-60 min to allow gel to solidify. Coat->Polymerize Seed 5. Seed Cells Seed HUVECs onto the Matrigel with test compounds. Polymerize->Seed Harvest 4. Prepare HUVECs Harvest and resuspend HUVECs in assay medium. Harvest->Seed Incubate 6. Incubate Incubate for 4-18 hours at 37°C to allow tube formation. Seed->Incubate Image 7. Image & Analyze Capture images of tube networks and quantify parameters. Incubate->Image

Caption: Workflow for the HUVEC tube formation assay.

Procedure:

  • Matrigel Coating:

    • Thaw growth factor-reduced Matrigel overnight at 4°C. Keep it on ice to prevent premature polymerization.

    • Pre-chill a 96-well plate and pipette tips at -20°C for 2-3 hours.[5][9]

    • On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled plate. Ensure the entire surface is evenly coated without introducing bubbles.[5][9]

    • Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[10]

  • Cell Preparation and Seeding:

    • Culture HUVECs until they are 80-90% confluent.[5]

    • Harvest the cells using trypsin, neutralize, and centrifuge at low speed (e.g., 1,200 rpm for 3 min).[5]

    • Resuspend the cell pellet in a low-serum or serum-free medium and perform a cell count.

    • Prepare cell suspensions containing the desired concentrations of this compound and/or VEGF.

    • Seed 1-2 x 10⁴ HUVECs per well onto the solidified Matrigel in a final volume of 100-150 µL.[5][10]

  • Incubation and Analysis:

    • Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[5]

    • After incubation, capture images of the capillary-like structures in each well using an inverted microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

    • Calculate the percentage inhibition of tube formation relative to the vehicle-treated control.

Data Presentation: Quantitative Anti-Angiogenic Activity

This table is a template for recording data from the HUVEC tube formation assay, as specific quantitative data for this compound was not found in the literature search.

Treatment GroupConcentrationTotal Tube Length (µm)Number of Junctions% Inhibition of Tube Length
Vehicle Control0.1% DMSORecord ValueRecord Value0%
Positive Control (e.g., Sunitinib)1 µMRecord ValueRecord ValueCalculate Value
This compound10 nMRecord ValueRecord ValueCalculate Value
This compound100 nMRecord ValueRecord ValueCalculate Value
This compound1 µMRecord ValueRecord ValueCalculate Value
This compound10 µMRecord ValueRecord ValueCalculate Value

Section 3: Anti-Tumor Activity Assessment

Application Note: STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[11] Constitutive activation of STAT3 is common in many human cancers and is associated with poor prognosis. Therefore, inhibitors of the STAT3 pathway are promising candidates for cancer therapy.[7] Investigating the effect of this compound on STAT3 activation can elucidate a key mechanism of its anti-tumor activity. Assays typically measure the phosphorylation of STAT3 at Tyr705, which is critical for its dimerization and activation.

Signaling Pathway Diagram: STAT3 Activation

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine or growth factor binding leads to JAK-mediated phosphorylation of STAT3, followed by dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation.

STAT3_Signaling_Pathway JAK-STAT3 Signaling Pathway cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 Monomer (Inactive) JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono p-STAT3 (Y705) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer (Active) pSTAT3_mono->pSTAT3_dimer 4. Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus 5. Nuclear Translocation STAT3_DNA STAT3 binds to DNA Nucleus->STAT3_DNA Gene_Expression Target Gene Expression (Bcl-xL, Cyclin D1, c-Myc) STAT3_DNA->Gene_Expression 6. Transcription Inhibitor This compound (Hypothesized Action) Inhibitor->JAK Inhibition

Caption: Canonical JAK-STAT3 signaling and a potential point of inhibition.
Experimental Protocol: Western Blot for Phospho-STAT3

This protocol describes the use of Western blotting to determine if this compound inhibits the constitutive or cytokine-induced phosphorylation of STAT3 in a cancer cell line (e.g., SaOS2, C3A).

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., SaOS2)

  • Appropriate cell culture medium and plates

  • This compound (stock solution in DMSO)

  • Cytokine for stimulation (e.g., IL-6), if needed

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow for p-STAT3 Step1 1. Cell Culture & Treatment Culture cells and treat with This compound. Step2 2. Protein Extraction Lyse cells and quantify protein concentration. Step1->Step2 Step3 3. SDS-PAGE Separate proteins by size via gel electrophoresis. Step2->Step3 Step4 4. Protein Transfer Transfer proteins from the gel to a PVDF membrane. Step3->Step4 Step5 5. Immunoblotting Block, then probe with primary (anti-p-STAT3) & secondary antibodies. Step4->Step5 Step6 6. Detection Apply ECL substrate and image the resulting chemiluminescence. Step5->Step6 Step7 7. Analysis Quantify band density and normalize p-STAT3 to total STAT3 and loading control. Step6->Step7

References

Application Notes and Protocols for the Evaluation of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cell-based evaluation of (-)-Deacetylsclerotiorin, a natural product with potential therapeutic applications. The protocols detailed below are designed to assess its anticancer, anti-inflammatory, and anti-angiogenic properties.

Evaluation of Anticancer Activity

This compound and its parent compound, sclerotiorin, have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following assays are designed to quantify the cytotoxic and apoptotic potential of this compound.

Cell Viability and Cytotoxicity Assay

Application Note: This protocol determines the concentration-dependent effect of this compound on the viability and cytotoxicity in cancer cell lines. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures membrane integrity to assess cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, a human colon cancer cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • LDH Release Measurement: After the treatment period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72hCytotoxicity (%) - 48h
Vehicle Control1001001000
0.1
1
10
100
Apoptosis Induction Assay

Application Note: Sclerotiorin has been shown to induce apoptosis through the activation of caspases.[1] This assay quantifies the activation of effector caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and incubate overnight. Treat with this compound at various concentrations for 24 hours.

  • Caspase-Glo® 3/7 Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's protocol (e.g., Promega).[2][3]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation:

Concentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle Control1.0
0.1
1
10
100
Positive Control (e.g., Staurosporine)

Workflow for Anticancer Activity Evaluation

A Cancer Cell Culture B Cell Viability/Cytotoxicity Assay (MTT/LDH) A->B Treat with This compound C Apoptosis Assay (Caspase-3/7 Activity) A->C Treat with This compound D Data Analysis (IC50, Apoptosis Induction) B->D C->D TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene activates Compound This compound Compound->IKK inhibits? Compound->NFkB inhibits? A Endothelial Cell Culture (e.g., HUVEC) B Tube Formation Assay A->B Treat with This compound E Data Analysis (Inhibition of Angiogenesis) B->E C Cancer Cell Culture D VEGF Secretion Assay (ELISA) C->D Treat with This compound D->E

References

(-)-Deacetylsclerotiorin as a Tool in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a naturally occurring azaphilone, a class of fungal polyketide pigments known for their diverse biological activities. As a derivative of the more extensively studied compound sclerotiorin, this compound is presumed to share a similar pharmacological profile, making it a person of interest for drug discovery programs. Azaphilones, including sclerotiorin and its analogues, have demonstrated a range of effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.

Due to the limited availability of specific experimental data for this compound, this document will focus on the biological activities and experimental protocols associated with its parent compound, sclerotiorin . The information presented here serves as a valuable guide for researchers investigating the potential of this compound and related azaphilones as therapeutic agents. Sclerotiorin has been shown to be a potent inhibitor of aldose reductase and lipoxygenase, and it induces apoptosis in colon cancer cells.[1] Furthermore, related azaphilones isolated from Penicillium sclerotiorum have exhibited significant anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2]

These application notes provide a summary of the quantitative data for sclerotiorin's biological activities, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.

Data Presentation

The biological activities of sclerotiorin are summarized in the table below, providing key quantitative data for its enzyme inhibition and other effects.

Target/ActivityAssay SystemIC50/ED50Source
Aldose Reductase InhibitionRat Lens0.4 µM[3]
Lipoxygenase-1 (Soybean) InhibitionEnzyme Assay4.2 µM
Free Radical ScavengingDPPH Assay0.12 µM
Nonenzymatic Lipid Peroxidation Inhibition64 µM
Anti-inflammatory (Penicilazaphilone N)NO Production in LPS-stimulated RAW 264.7 macrophages22.63 ± 2.95 μM[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

sclerotiorin_apoptosis_pathway cluster_cell Cellular Response sclerotiorin Sclerotiorin hct116 HCT-116 Colon Cancer Cells bcl2 Bcl-2 (Anti-apoptotic) hct116->bcl2 Down-regulation bax Bax (Pro-apoptotic) hct116->bax Activation mitochondria Mitochondria bcl2->mitochondria Inhibition bax->mitochondria Translocation caspase3 Cleaved Caspase-3 mitochondria->caspase3 Cytochrome c release apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway of sclerotiorin in HCT-116 colon cancer cells.

azaphilone_nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k pdk1 PDK1 pi3k->pdk1 akt Akt pdk1->akt gsk3b GSK-3β akt->gsk3b nfkb_complex IκB-NF-κB gsk3b->nfkb_complex nfkb NF-κB nfkb_complex->nfkb IκB degradation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Genes (COX-2, IL-6, IL-1β, iNOS) nucleus->inflammatory_genes Transcription azaphilone Azaphilone Pigment (e.g., Penazaphilone J-L) azaphilone->pi3k Inhibition azaphilone->pdk1 azaphilone->akt azaphilone->gsk3b

Caption: Anti-inflammatory signaling pathway of azaphilones from P. sclerotiorum.

experimental_workflow start Start: Fungal Culture (e.g., Penicillium frequentans) extraction Extraction of Secondary Metabolites start->extraction purification Purification of Sclerotiorin/ This compound extraction->purification identification Structural Elucidation (NMR, MS) purification->identification bioassays Biological Assays identification->bioassays enzyme_inhibition Enzyme Inhibition Assays (Lipoxygenase, Aldose Reductase) bioassays->enzyme_inhibition cytotoxicity Cytotoxicity/Apoptosis Assays (MTT, Caspase Activity) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO Production, Gene Expression) bioassays->anti_inflammatory data_analysis Data Analysis (IC50 Determination) enzyme_inhibition->data_analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: General experimental workflow for the investigation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used for natural products and measures the inhibition of soybean lipoxygenase.

Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • 0.2 M Borate buffer (pH 9.0)

  • This compound or Sclerotiorin stock solution (in DMSO)

  • Known lipoxygenase inhibitor (e.g., quercetin) as a positive control

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer (pH 9.0). Dilute to a working concentration (e.g., 200 U/mL) immediately before use and keep on ice.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in a mixture of ethanol and water.

    • Test Compound: Prepare serial dilutions of this compound/sclerotiorin from the stock solution in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • 200 µL of 0.2 M borate buffer (pH 9.0)

      • 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of buffer/DMSO.

      • 10 µL of the lipoxygenase enzyme solution.

    • Incubate the mixture at room temperature for 5 minutes.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This protocol is for determining the inhibitory activity against aldose reductase from rat lens.

Materials:

  • Rat lens aldose reductase (prepared from homogenized rat lenses)

  • DL-glyceraldehyde (substrate)

  • NADPH

  • 0.067 M Phosphate buffer (pH 6.2)

  • This compound or Sclerotiorin stock solution (in DMSO)

  • Known aldose reductase inhibitor as a positive control

  • Quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Enzyme Preparation: Prepare a supernatant containing aldose reductase from homogenized rat lenses.

    • Substrate and Cofactor: Prepare solutions of DL-glyceraldehyde (5x10⁻⁴ M) and NADPH (25x10⁻⁵ M) in phosphate buffer.

    • Test Compound: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing:

      • 0.7 mL of phosphate buffer

      • 0.1 mL of NADPH solution

      • 0.1 mL of the lens supernatant (enzyme)

      • 0.1 mL of the test compound solution at various concentrations.

    • Prepare a reference cuvette containing all components except the substrate.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde solution.

    • Monitor the decrease in absorbance at 340 nm for 3 minutes, recording readings at 30-second intervals. This reflects the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min).

    • Determine the percentage of inhibition and subsequently the IC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity and Apoptosis Induction Assay in HCT-116 Cells

This protocol outlines the assessment of cytotoxicity using the MTT assay and the evaluation of apoptosis through key protein markers.

Materials:

  • HCT-116 human colon carcinoma cell line

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound or Sclerotiorin stock solution (in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Antibodies for Western blotting (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • Lysis buffer and reagents for Western blotting

Procedure:

Part A: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part B: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat HCT-116 cells in larger culture dishes with the test compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the changes in the expression levels of the target proteins relative to the loading control to confirm the induction of apoptosis.[5][6]

Conclusion

This compound, as a derivative of the bioactive compound sclerotiorin, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented in this document, primarily based on its parent compound, provide a solid foundation for researchers to explore the full potential of this and related azaphilone natural products in drug discovery. Further studies are warranted to elucidate the specific activities and mechanisms of this compound itself.

References

Application Notes and Protocols for High-Throughput Screening with (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a fungal metabolite that has garnered interest within the scientific community for its potential biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound, with a primary focus on its potential as an anti-inflammatory agent. The provided methodologies are designed to be adaptable for screening large compound libraries and identifying novel modulators of inflammatory pathways.

Inflammation is a complex biological response implicated in a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the production of inflammatory mediators like nitric oxide (NO). Consequently, these pathways and their downstream effectors represent critical targets for the discovery of novel anti-inflammatory therapeutics.

These application notes will guide researchers in designing and executing HTS campaigns to evaluate the inhibitory effects of this compound and other compounds on key inflammatory markers and signaling pathways.

Data Presentation

Currently, specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of nitric oxide production or cytokine secretion, are not extensively available in publicly accessible literature. The tables below are presented as templates for researchers to populate with their own experimental data generated from the protocols provided herein.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC50 (µM)
This compoundUser-definedUser-definedUser-defined
Positive Control (e.g., L-NMMA)User-definedUser-definedUser-defined

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

CytokineCompoundConcentration (µM)% InhibitionIC50 (µM)
TNF-α This compoundUser-definedUser-definedUser-defined
Positive Control (e.g., Dexamethasone)User-definedUser-definedUser-defined
IL-6 This compoundUser-definedUser-definedUser-defined
Positive Control (e.g., Dexamethasone)User-definedUser-definedUser-defined

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of Nitric Oxide Production in Macrophages

This assay is designed to identify compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and other test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Multichannel pipettes and automated liquid handling systems

  • Microplate reader

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Add 1 µL of each compound dilution to the respective wells. Include wells with DMSO as a vehicle control.

  • Stimulation: Prepare a 10 µg/mL solution of LPS in DMEM. Add 10 µL of the LPS solution to all wells except for the unstimulated control wells, to achieve a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Screening for Inhibitors of Pro-inflammatory Cytokine Secretion

This protocol describes a method to screen for compounds that inhibit the secretion of TNF-α and IL-6 from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and other test compounds in DMSO

  • LPS from E. coli

  • Human or Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Multichannel pipettes and automated liquid handling systems

  • Microplate reader

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 of Protocol 1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • ELISA Procedure:

    • Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the ELISA kit protocol (typically 450 nm).

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 values.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of test compounds to ensure that the observed inhibitory effects are not due to cell death. The MTT assay is a common method for this purpose.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and other test compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are key regulators of inflammation and potential targets of this compound.

NF_kB_Signaling cluster_complex NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB IkB->NF_kB_active degradation Nucleus Nucleus NF_kB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription iNOS iNOS Nucleus->iNOS gene transcription Deacetylsclerotiorin This compound Deacetylsclerotiorin->IKK_complex inhibits? Deacetylsclerotiorin->NF_kB_active inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling Stimuli Stress/LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPK MAPKK_p38->p38 AP1 AP-1 p38->AP1 JNK JNK MAPKK_JNK->JNK JNK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines gene transcription Deacetylsclerotiorin This compound Deacetylsclerotiorin->MAPKKK inhibits? Deacetylsclerotiorin->p38 inhibits? Deacetylsclerotiorin->JNK inhibits?

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign to identify anti-inflammatory compounds.

HTS_Workflow start Start library Compound Library (including this compound) start->library primary_screen Primary HTS: Nitric Oxide Production Assay library->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id no_hit Inactive Compounds hit_id->no_hit Inactive secondary_screen Secondary Assays: - Cytokine ELISAs (TNF-α, IL-6) - Cell Viability Assay hit_id->secondary_screen Active confirmed_hits Confirmed Hits secondary_screen->confirmed_hits dose_response Dose-Response & IC50 Determination confirmed_hits->dose_response Confirmed mechanism Mechanism of Action Studies: - NF-κB Reporter Assay - MAPK Western Blot dose_response->mechanism lead_dev Lead Optimization mechanism->lead_dev

Caption: High-throughput screening workflow for anti-inflammatory drug discovery.

Developing experimental protocols for (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Deacetylsclerotiorin is a chloroazaphilone natural product isolated from the fungus Bartalinia robillardoides.[1] As a member of the azaphilone class of fungal metabolites, it belongs to a group of compounds known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1] These application notes provide a summary of the known biological activities of this compound, detailed experimental protocols for its assessment, and a proposed signaling pathway potentially modulated by this compound based on the activities of related molecules.

Data Presentation

The biological activities of this compound have been evaluated against a panel of bacteria, fungi, tumor cell lines, and enzymes. The following table summarizes the available quantitative data (IC50 values) from these studies.

Assay Type Target This compound IC50 (µM)
Antibacterial Bacillus subtilis> 128
Staphylococcus aureus> 128
Escherichia coli> 128
Pseudomonas aeruginosa> 128
Antifungal Candida albicans> 128
Aspergillus fumigatus> 128
Mucor plumbeus> 128
Cytotoxicity Mouse Lymphoma Cells (L5178Y)14.6
Human Cervical Cancer Cells (HeLa)28.9
Enzyme Inhibition Protein Kinase (PTK)> 50
Phosphatase (PTP1B)> 50

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation table. These protocols are based on the methods described in the primary literature.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Mucor plumbeus)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganisms with no compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Mouse Lymphoma Cells (L5178Y) or Human Cervical Cancer Cells (HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Enzyme Inhibition Assays (Protein Kinase and Phosphatase)

Objective: To evaluate the inhibitory activity of this compound against protein tyrosine kinase (PTK) and protein tyrosine phosphatase 1B (PTP1B).

Materials:

  • This compound

  • Recombinant PTK or PTP1B enzyme

  • Specific substrate for each enzyme (e.g., a tyrosine-containing peptide for PTK)

  • ATP (for kinase assay)

  • Assay buffer

  • Detection reagent (e.g., a phosphotyrosine-specific antibody or a colorimetric substrate for phosphatase)

  • 96-well assay plates

  • Microplate reader

Protocol (General):

  • Prepare a reaction mixture containing the assay buffer, the specific enzyme, and its substrate in a 96-well plate.

  • Add this compound at various concentrations to the wells.

  • Initiate the enzymatic reaction (e.g., by adding ATP for the kinase assay).

  • Incubate for a specific period at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 value.

Mandatory Visualization

Hypothetical Signaling Pathway for this compound's Anti-inflammatory and Cytotoxic Effects

While the specific signaling pathways modulated by this compound have not yet been elucidated, many anti-inflammatory and cytotoxic compounds are known to interfere with the NF-κB signaling pathway. This pathway is a central regulator of inflammation, cell survival, and proliferation. The following diagram illustrates a hypothetical mechanism where this compound might exert its effects by inhibiting the NF-κB pathway. Note: This is a proposed pathway and requires experimental validation.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P P-IkB NF-kB NF-kB IkB->NF-kB inhibits NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_P->NF-kB releases Deacetylsclerotiorin Deacetylsclerotiorin Deacetylsclerotiorin->IKK inhibits? DNA DNA NF-kB_n->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcribes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for screening the cytotoxic activity of this compound.

Cytotoxicity Screening Workflow Start Start Cell_Culture Seed cancer cells in 96-well plate Start->Cell_Culture Treatment Add serial dilutions of This compound Cell_Culture->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Add solubilization buffer Formazan_Incubation->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate % viability and IC50 value Measurement->Analysis End End Analysis->End

Caption: General workflow for the in vitro cytotoxicity screening of this compound.

References

Applications of Histone Deacetylase (HDAC) Inhibitors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for scientific literature on the specific applications of (-)-Deacetylsclerotiorin in cancer research did not yield specific data, experimental protocols, or defined signaling pathways for this compound. The information presented below is a comprehensive overview of a major class of anti-cancer agents, Histone Deacetylase (HDAC) inhibitors, which represents a well-studied area in cancer research with a similar focus on epigenetic modulation. This information is intended to serve as a detailed guide for researchers, scientists, and drug development professionals interested in the broader field of HDAC inhibition in oncology.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these agents can induce a variety of cellular effects that are detrimental to cancer cells, including cell cycle arrest, differentiation, and apoptosis.[3][4] This makes them a promising class of molecules for cancer therapy.

Mechanism of Action

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] HDAC inhibitors block this process, resulting in the accumulation of acetylated histones. This "open" chromatin structure allows for the transcription of otherwise silenced genes, including tumor suppressor genes.[3] Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in key cellular processes.[3]

The anti-cancer effects of HDAC inhibitors are multifaceted and include:

  • Induction of Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cell cycle regulators like p21, leading to cell cycle arrest, primarily at the G1/S or G2/M phase.[2]

  • Promotion of Apoptosis: These compounds can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5]

  • Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.

Quantitative Data: In Vitro Efficacy of Representative HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized HDAC inhibitors across various cancer cell lines. These values indicate the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of a compound's potency.

HDAC InhibitorCancer Cell LineCancer TypeIC50 Value (µM)
Vorinostat (SAHA) MCF-7Breast Cancer2.5 - 5.0
HCT116Colon Cancer0.5 - 1.0
A549Lung Cancer1.0 - 2.5
Romidepsin JurkatT-cell Leukemia0.001 - 0.01
PC-3Prostate Cancer0.01 - 0.05
Panobinostat U266Multiple Myeloma0.005 - 0.01
K562CML0.02 - 0.05
Trichostatin A (TSA) HeLaCervical Cancer0.01 - 0.05
HL-60Promyelocytic Leukemia0.05 - 0.1

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of an HDAC inhibitor on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • HDAC inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the HDAC inhibitor in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the HDAC inhibitor. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with HDAC inhibitor A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for determining cell viability using the MTT assay.

Western Blot for Histone Acetylation

This protocol is used to determine if the HDAC inhibitor increases the acetylation of histones in cancer cells.

Materials:

  • Cancer cells treated with the HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the HDAC inhibitor for a specified time.

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by the HDAC inhibitor.

Materials:

  • Cancer cells treated with the HDAC inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the HDAC inhibitor for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Signaling Pathways

HDAC inhibitors impact multiple signaling pathways that are critical for cancer cell survival and proliferation.

G cluster_1 HDAC Inhibitor Mechanism of Action HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Deacetylates Chromatin Open Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene Allows Arrest Cell Cycle Arrest Gene->Arrest Induces

HDAC inhibitor-mediated gene expression regulation.

A key pathway affected is the cell cycle regulation pathway. By increasing the expression of genes like CDKN1A (which codes for p21), HDAC inhibitors can halt the progression of the cell cycle.

Another critical set of pathways are the intrinsic and extrinsic apoptosis pathways. HDAC inhibitors can upregulate pro-apoptotic proteins (e.g., Bim, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the balance towards cell death. They can also increase the expression of death receptors (e.g., DR5) and their ligands (e.g., TRAIL), activating the extrinsic apoptotic cascade.[3]

G cluster_2 Induction of Apoptosis by HDAC Inhibitors cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HDACi HDAC Inhibitor Bcl2 Bcl-2 (Anti-apoptotic) Downregulation HDACi->Bcl2 Bax Bax/Bim (Pro-apoptotic) Upregulation HDACi->Bax DR Death Receptors (DR5) Upregulation HDACi->DR Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Deacetylsclerotiorin. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to overcome common experimental challenges and improve reaction yields. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, an azaphilone natural product, typically involves a multi-step sequence. A common approach is a biomimetic strategy that includes the construction of a substituted benzaldehyde precursor, followed by the formation of the characteristic bicyclic azaphilone core, and finally, functional group manipulations to yield the target molecule. Key reactions often include Sonogashira coupling to build a key intermediate, followed by an oxidative dearomatization/cyclization to form the core, and a final deacetylation step.

Q2: Why is achieving high enantioselectivity a challenge in this synthesis?

A2: The core of this compound contains a chiral quaternary carbon center. Establishing this center with high enantioselectivity can be difficult. While classical methods may result in racemic mixtures, modern approaches utilize chiral ligands in metal-catalyzed reactions, such as copper-mediated asymmetric oxidative dearomatization, or chemoenzymatic strategies to achieve high enantiomeric excess.[1]

Q3: What are the primary factors that influence the overall yield?

A3: The overall yield is highly dependent on the efficiency of several key transformations. These include the carbon-carbon bond-forming reactions to assemble the precursor, the critical cyclization step to form the azaphilone core, and the final deacetylation. Each of these steps is sensitive to reaction conditions such as catalyst choice, solvent, temperature, and the purity of reagents and intermediates.

Q4: Are there any known stable intermediates in this synthesis?

A4: Yes, the acetylated precursor, (-)-Sclerotiorin, is a stable intermediate that can be isolated and purified before the final deacetylation step. In fact, much of the available literature focuses on the synthesis of Sclerotiorin itself.[2] The final deacetylation is a distinct step to yield the target molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield in Sonogashira Coupling

Q: My Sonogashira coupling reaction to form the o-alkynylbenzaldehyde precursor is giving a low yield or failing completely. What are the possible causes and solutions?

A: Low yields in Sonogashira couplings are a common issue. Here are the primary causes and troubleshooting steps:

  • Cause 1: Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to oxygen.

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use fresh, high-quality palladium and copper catalysts.

  • Cause 2: Homocoupling of the Alkyne (Glaser Coupling): This is a frequent side reaction, especially in the presence of oxygen and the copper(I) co-catalyst.

    • Solution: To minimize this, utilize copper-free Sonogashira conditions if possible. If using a copper co-catalyst, ensure rigorous exclusion of oxygen.

  • Cause 3: Poor Reactivity of the Aryl Halide: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.

    • Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Alternatively, use a palladium catalyst with bulky, electron-rich phosphine ligands to improve the efficiency of the oxidative addition step.[3]

  • Cause 4: Inefficient Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne.

    • Solution: Ensure the base (commonly an amine like triethylamine or diisopropylethylamine) is anhydrous and used in sufficient excess.

Issue 2: Poor Yield or Selectivity in the Azaphilone Core Formation

Q: The oxidative dearomatization and cyclization step to form the bicyclic core is resulting in a low yield and a mixture of products. How can I improve this?

A: This is a critical and often challenging step in the synthesis.

  • Cause 1: Incorrect Oxidant or Reaction Conditions: The choice of oxidant and reaction conditions are crucial for achieving high yield and selectivity.

    • Solution: Common oxidants for this transformation include hypervalent iodine reagents or metal-based oxidants. The reaction temperature and time should be carefully optimized. For enantioselective synthesis, a copper-mediated system with a chiral ligand is often employed; ensure the ligand is of high purity.[1]

  • Cause 2: Unstable Intermediates: The intermediates in the cyclization cascade can be unstable and prone to side reactions.

    • Solution: Running the reaction at lower temperatures may help to stabilize reactive intermediates. Ensure that the work-up procedure is performed promptly and under mild conditions.

  • Cause 3: Substrate Purity: Impurities in the o-alkynylbenzaldehyde precursor can interfere with the cyclization.

    • Solution: Ensure the precursor is highly purified before subjecting it to the oxidative cyclization conditions.

Issue 3: Incomplete or Unselective Deacetylation

Q: I am having trouble with the final deacetylation step. The reaction is either incomplete, or I am observing decomposition of my product. What should I do?

A: The deacetylation of the tertiary acetate in the presence of other sensitive functional groups requires mild and selective conditions.

  • Cause 1: Harsh Reaction Conditions: The azaphilone core can be sensitive to strongly acidic or basic conditions, leading to decomposition.

    • Solution: Employ mild deacetylation methods. A recommended approach is using sodium bicarbonate in water at room temperature, which is an environmentally friendly and gentle method.[4] Another mild protocol involves using Me3SI with a catalytic amount of KMnO4 in methanol.[5]

  • Cause 2: Steric Hindrance: The tertiary nature of the acetate can make it sterically hindered and slow to react.

    • Solution: If the reaction is sluggish, you may need to increase the reaction time or slightly elevate the temperature, while carefully monitoring for any product decomposition by TLC.

  • Cause 3: Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the equivalents of the deacetylation reagent. For example, when using sodium bicarbonate, an excess (e.g., 6 equivalents) is recommended.[4] Ensure efficient stirring to overcome any solubility issues.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in a plausible synthetic route to this compound.

Table 1: Sonogashira Coupling for o-alkynylbenzaldehyde Synthesis

ParameterConditionReported Yield (%)Reference
Aryl HalideIodide or Bromide85-98[6]
AlkyneTerminal Alkyne
CatalystPd(PPh₃)₄, CuI
BaseTriethylamine (TEA)
SolventTHF or DMF
TemperatureRoom Temperature to 60 °C

Table 2: Oxidative Dearomatization/Cyclization for Azaphilone Core Formation

ParameterConditionReported Yield (%)Reference
Precursoro-alkynylbenzaldehyde derivative96 (for a related azaphilone)[1]
MethodChemoenzymatic (AzaH)
SolventBuffer/Organic Co-solvent
TemperatureRoom Temperature

Table 3: Mild Deacetylation of Tertiary Acetate

ParameterConditionReported Yield (%)Reference
SubstrateSclerotiorin-type acetate70-98[4]
ReagentSodium Bicarbonate (NaHCO₃)
SolventWater
TemperatureRoom Temperature

Experimental Protocols

A plausible synthetic route to this compound is outlined below.

Step 1: Sonogashira Coupling to Synthesize the o-alkynylbenzaldehyde Precursor

  • To a solution of the aryl halide (1.0 eq) in degassed THF, add the terminal alkyne (1.2 eq), triethylamine (3.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired o-alkynylbenzaldehyde.

Step 2: Asymmetric Oxidative Dearomatization and Cyclization

This protocol is adapted from chemoenzymatic approaches for similar azaphilones and may require specific enzyme availability.[1]

  • Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

  • To this buffer, add the o-alkynylbenzaldehyde precursor (1.0 eq) dissolved in a minimal amount of a co-solvent like DMSO.

  • Initiate the reaction by adding the appropriate enzyme (e.g., a flavin-dependent monooxygenase like AzaH) and any necessary cofactors (e.g., NADPH).

  • Stir the reaction at room temperature, monitoring by LC-MS.

  • Upon completion, extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting acetylated azaphilone core (a Sclerotiorin analog) by chromatography.

Step 3: Deacetylation to Yield this compound

  • In a round-bottom flask, dissolve the acetylated azaphilone intermediate (1.0 eq) in water.

  • Add sodium bicarbonate (6.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • After evaporation of the solvent under reduced pressure, the crude product can be purified by flash column chromatography to yield this compound.[4]

Mandatory Visualizations

Synthetic Workflow

SynthesisWorkflow A Aryl Halide + Terminal Alkyne B Sonogashira Coupling A->B C o-Alkynylbenzaldehyde Precursor B->C D Asymmetric Oxidative Dearomatization/ Cyclization C->D E (-)-Sclerotiorin (Acetylated Intermediate) D->E F Mild Deacetylation E->F G This compound (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield in a Key Step Step Which Step is Failing? Start->Step Sonogashira Sonogashira Coupling Step->Sonogashira Coupling Cyclization Cyclization Step->Cyclization Core Formation Deacetylation Deacetylation Step->Deacetylation Final Step CheckCatalyst Check Catalyst Activity & Inert Atmosphere Sonogashira->CheckCatalyst CheckHomocoupling Check for Homocoupling (Glaser Product) Sonogashira->CheckHomocoupling CheckHalide Is Aryl Halide Reactive Enough? Sonogashira->CheckHalide CheckOxidant Optimize Oxidant & Chiral Ligand Cyclization->CheckOxidant CheckPurity Verify Precursor Purity Cyclization->CheckPurity CheckConditions Are Conditions Mild? (Avoids Decomposition) Deacetylation->CheckConditions CheckCompletion Is Reaction Incomplete? (Increase Time/Reagent) Deacetylation->CheckCompletion

Caption: Troubleshooting decision tree for low yield issues.

References

Overcoming solubility issues with (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with (-)-Deacetylsclerotiorin, with a particular focus on its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is a hydrophobic molecule, which can make it challenging to dissolve in aqueous solutions. For initial stock solutions, the use of a polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.

  • Alternative Solvents: Ethanol can also be used. While no specific solubility data for this compound in ethanol is readily available, for a similar compound, the HDAC inhibitor SS-208, the solubility is approximately 30 mg/mL in ethanol and 1 mg/mL in DMSO.[1]

Troubleshooting Tip: If you are still experiencing solubility issues, gentle warming of the solution to 37°C and vortexing or sonication can aid in dissolution. Always ensure the compound is fully dissolved before use.

Q2: How do I prepare a stock solution of this compound for cell-based assays?

A2: To prepare a stock solution for cell-based assays, dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). This stock solution can then be serially diluted in cell culture media to achieve the desired final concentration.

Important Consideration: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of a Co-solvent: For in vivo studies, or if DMSO is not suitable for your in vitro assay, a co-solvent system can be employed. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, or ethanol.[2] A typical vehicle for in vivo administration might consist of a mixture of DMSO, PEG400, Tween 80, and saline.

  • Formulation with Excipients: For in vivo applications, formulating this compound with solubilizing agents such as cyclodextrins or incorporating it into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its bioavailability.[3]

Q4: What is the expected mechanism of action for this compound?

A4: While specific studies on this compound are limited, it is known to be a fungal metabolite and likely acts as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that cause an increase in the acetylation of histone and non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth.[4]

Q5: I am not observing the expected biological activity in my experiments. What should I check?

A5: If you are not seeing the expected activity, consider the following:

  • Solubility: Ensure your compound is fully dissolved in the stock solution and is not precipitating in the final assay medium. Insoluble compound will not be biologically active.

  • Compound Integrity: Verify the purity and stability of your this compound.

  • Cell Line Sensitivity: The response to HDAC inhibitors can be cell-line dependent. It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.

  • Experimental Controls: Ensure you have included appropriate positive and negative controls in your assay. For example, a known HDAC inhibitor could serve as a positive control.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for a structurally similar class of compounds, HDAC inhibitors, to serve as a reference. Researchers should determine the precise solubility for their specific batch of this compound.

SolventSS-208 (HDAC Inhibitor)[1]
Ethanol ~ 30 mg/mL
DMSO ~ 1 mg/mL
Ethanol:PBS (1:2) ~ 0.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution for use in in vitro experiments.

Materials:

  • This compound (Molecular Weight: ~348.8 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, you would need 3.488 mg of the compound.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for short intervals.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Experimental Solubility

Objective: To determine the approximate solubility of this compound in a chosen solvent.

Methodology:

  • Add a small, known amount of this compound (e.g., 1 mg) to a pre-weighed vial.

  • Add a small volume of the test solvent (e.g., 100 µL of DMSO or ethanol) to the vial.

  • Vortex or sonicate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period.

  • Visually inspect for undissolved material.

  • If the solid has completely dissolved, add another known amount of the compound and repeat step 3.

  • If the solid has not completely dissolved, add a known volume of solvent incrementally until it does.

  • The approximate solubility can be calculated based on the total amount of compound dissolved in the final volume of the solvent.

Protocol 3: In Vitro Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

As this compound is a likely HDAC inhibitor, its biological effects are expected to be mediated through pathways that control cell cycle progression and apoptosis.

HDAC_Inhibitor_Cell_Cycle_Arrest HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin p21 p21 (CDKN1A) Gene Expression Chromatin->p21 p21_protein p21 Protein p21->p21_protein Translation CDK2_CyclinE CDK2/Cyclin E Complex p21_protein->CDK2_CyclinE Inhibition CellCycleArrest G1 Cell Cycle Arrest p21_protein->CellCycleArrest Rb Rb Phosphorylation CDK2_CyclinE->Rb E2F E2F Release CDK2_CyclinE->E2F Inhibition of Rb Phosphorylation prevents release G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Inhibition E2F->G1_S_Transition

Caption: HDAC inhibitor-mediated G1 cell cycle arrest pathway.

HDAC_Inhibitor_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition Bcl2_family Modulation of Bcl-2 Family Proteins HDACi->Bcl2_family Death_Receptors ↑ Death Receptors (e.g., TRAIL-R2/DR5) HDACi->Death_Receptors Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_family->Bax_Bak Bcl2_BclxL ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_family->Bcl2_BclxL MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclxL->MOMP Inhibition Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by HDAC inhibitors.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study (Conceptual) start Start: This compound Powder prep_stock Prepare 10 mM Stock in DMSO start->prep_stock store_stock Aliquot and Store at -20°C/-80°C prep_stock->store_stock serial_dilution Serial Dilution in Culture Medium store_stock->serial_dilution formulation Prepare Formulation (e.g., with Co-solvents) store_stock->formulation cell_treatment Treat Cells in 96-well Plate serial_dilution->cell_treatment incubation Incubate (24-72h) cell_treatment->incubation viability_assay Measure Cell Viability (e.g., MTT) incubation->viability_assay data_analysis Analyze Data (IC50) viability_assay->data_analysis end End: Data Interpretation data_analysis->end animal_dosing Administer to Animal Model (e.g., Oral Gavage) formulation->animal_dosing pk_study Pharmacokinetic Analysis animal_dosing->pk_study pk_study->end

Caption: General experimental workflow for this compound.

References

Technical Support Center: Stability of (-)-Deacetylsclerotiorin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Deacetylsclerotiorin. The information is designed to address common challenges encountered during experimental stability studies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color over time. Is this expected?

A1: Yes, a color change in solutions of this compound, an azaphilone compound, can be an indicator of degradation. Azaphilones are known for their vibrant colors, and alterations in the chromophore structure due to degradation can lead to observable color shifts. It is crucial to correlate any color change with quantitative analysis, such as HPLC, to determine the extent of degradation.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of azaphilone compounds like this compound in solution is primarily influenced by pH, temperature, and light exposure.[1][2][3] The pyrone-quinone core of azaphilones can be susceptible to nucleophilic attack, and the rate of degradation is often pH-dependent.[1] Elevated temperatures can accelerate degradation kinetics, while exposure to light may induce photolytic degradation pathways.

Q3: What is the expected shelf-life of this compound in different solvents?

A3: The shelf-life of this compound is highly dependent on the solvent system and storage conditions. Generally, aprotic solvents are preferred over protic solvents to minimize an aminophilic reaction where the pyran oxygen atom is exchanged for a nitrogen atom.[4] For aqueous solutions, stability is significantly influenced by pH. To establish a reliable shelf-life, it is essential to conduct formal stability studies following ICH guidelines.[5]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in a buffered aqueous solution.

  • Possible Cause: The pH of the buffer may not be optimal for the stability of the compound. Azaphilones can exhibit significant pH-dependent degradation.[1][6]

  • Troubleshooting Steps:

    • Verify the pH of your buffer solution.

    • Conduct a pH-rate profile study by preparing solutions of this compound in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

    • Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to quantify the remaining parent compound.

Issue 2: Inconsistent results in stability studies between different batches of this compound.

  • Possible Cause: Variability in the purity of the batches or the presence of impurities that may catalyze degradation.

  • Troubleshooting Steps:

    • Ensure that a thorough characterization (e.g., purity by HPLC, residual solvents) is performed on each batch before initiating stability studies.

    • If possible, use a highly purified and well-characterized reference standard for comparison.

    • According to ICH guidelines, stability studies should be performed on a minimum of two or three batches to establish a re-test period.[7]

Issue 3: Appearance of unknown peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to intentionally generate degradation products.[8][9] This can help in tentatively identifying the peaks observed in your stability samples.

    • Utilize HPLC-MS to obtain mass information on the unknown peaks to aid in their structural elucidation.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 72h (µg/mL)Percent Remaining after 72h
3.0100.299.899.599.3%
5.0100.598.295.194.6%
7.099.885.360.760.8%
9.0101.062.125.425.1%

Table 2: Effect of Temperature on the Stability of this compound in pH 5 Acetate Buffer

TemperatureInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Concentration after 30 days (µg/mL)Percent Remaining after 30 days
4°C100.3100.199.298.9%
25°C99.995.588.188.2%
40°C100.878.455.655.2%

Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

  • Preparation of Study Solutions: Dilute the stock solution with the desired solvents (e.g., buffers of different pH, water, organic solvents) to the target final concentration.

  • Storage Conditions: Aliquot the study solutions into appropriate vials and store them under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[7] Protect a subset of samples from light to assess photostability.

  • Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[7]

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier like formic acid or a buffer.

  • Forced Degradation: Subject the this compound solution to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution dilute Dilute to Study Concentrations stock->dilute storage_conditions Store at Varied Conditions (T, pH, Light) dilute->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Degradation hplc->quantify report Generate Stability Report quantify->report

Caption: Workflow for a typical stability study of this compound in solution.

logical_relationship cluster_factors Influencing Factors compound This compound in Solution Degradation Degradation compound->Degradation pH pH pH->Degradation affects rate Temp Temperature Temp->Degradation accelerates Light Light Light->Degradation induces Solvent Solvent Type Solvent->Degradation influences pathway

Caption: Factors influencing the degradation of this compound in solution.

signaling_pathway cluster_degradation Hypothetical Degradation Pathway parent This compound (Pyrone-Quinone Core) intermediate Hydrolyzed Intermediate parent->intermediate Hydrolysis (pH dependent) product_b Degradation Product B (e.g., Isomerization) parent->product_b Photodegradation product_a Degradation Product A (e.g., Ring Opening) intermediate->product_a Further Degradation

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Troubleshooting (-)-Deacetylsclerotiorin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Deacetylsclerotiorin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite known to exhibit anti-angiogenic and anti-cancer properties. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of processes like angiogenesis.

Q2: What are the most common in vitro assays used to study the effects of this compound?

A2: The most common in vitro assays for evaluating the biological activity of this compound include:

  • Cell Viability/Proliferation Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects on cancer cells and endothelial cells.

  • Tube Formation Assay: To assess its impact on the ability of endothelial cells (like HUVECs) to form capillary-like structures, a key step in angiogenesis.

  • Western Blot Analysis: To investigate its effect on the expression and phosphorylation status of key proteins in signaling pathways, particularly the VEGFR-2 pathway, which is crucial for angiogenesis.

Q3: What are the physicochemical properties of this compound that I should be aware of?

A3: this compound is a lipophilic molecule. This property can lead to challenges with solubility in aqueous solutions like cell culture media. It is crucial to prepare stock solutions in an appropriate organic solvent and to be mindful of potential precipitation when diluting into aqueous buffers or media.

Troubleshooting Guides

Issues with Compound Solubility and Stability

Problem: I'm observing precipitation of this compound in my culture medium after dilution from the stock solution.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor aqueous solubility Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%). Perform serial dilutions in medium, vortexing gently between each step.
Compound instability in media The stability of compounds in culture media can be variable. It is advisable to prepare fresh dilutions of this compound for each experiment. If long-term experiments are necessary, consider refreshing the media with a freshly diluted compound at regular intervals.
Interaction with media components Serum proteins in the culture medium can sometimes interact with lipophilic compounds. If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if your experimental design allows.

Problem: I'm unsure about the best way to prepare and store stock solutions of this compound.

Solution:

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

MTT Assay Troubleshooting

Problem: I'm seeing inconsistent or unexpected results in my MTT assay.

Possible Causes & Solutions:

IssuePossible CauseRecommended Solution
Low Signal or No Dose-Response Compound precipitated out of solution.Visually inspect your wells for precipitation before adding MTT reagent. Refer to the solubility troubleshooting section.
Incorrect concentration range.Based on other HDAC inhibitors, a starting concentration range of 0.1 µM to 50 µM is a reasonable starting point. Perform a wide dose-response curve in your initial experiment to identify the active range for your specific cell line.
High Background Contamination of cultures.Always inspect your cells for any signs of bacterial or fungal contamination before starting the assay.
Reaction of the compound with MTT reagent.Run a control well with the highest concentration of this compound in cell-free medium to check for any direct reaction with the MTT reagent.
Inconsistent Replicates Uneven cell seeding.Ensure you have a single-cell suspension and mix your cells thoroughly before and during plating.
Incomplete formazan crystal dissolution.After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle shaking or pipetting up and down.
Tube Formation Assay Troubleshooting

Problem: I'm not observing an inhibitory effect of this compound on tube formation, or the results are not reproducible.

Possible Causes & Solutions:

IssuePossible CauseRecommended Solution
No Inhibition of Tube Formation Sub-optimal compound concentration.The effective concentration for inhibiting tube formation may be different from the cytotoxic concentration. Test a range of non-toxic to slightly toxic concentrations. For HDAC inhibitors, anti-angiogenic effects are often seen in the nanomolar to low micromolar range.
Timing of compound addition.Add this compound to the endothelial cells before seeding them onto the Matrigel to allow for pre-incubation.
Poor or No Tube Formation in Control Endothelial cells are not healthy or are too old.Use endothelial cells at a low passage number. Ensure cells are healthy and actively growing before the assay.
Incorrect Matrigel polymerization.Thaw Matrigel on ice and ensure it is kept cold. Use pre-chilled pipette tips and plates. Allow the gel to polymerize completely at 37°C before adding cells.
High Variability Uneven cell seeding.Ensure an even distribution of cells on the Matrigel.
Subjective quantification.Use image analysis software to quantify tube length, number of junctions, and number of branches for objective and reproducible results.
Western Blot Troubleshooting

Problem: I'm having trouble detecting a decrease in VEGFR-2 phosphorylation or expression after treatment with this compound.

Possible Causes & Solutions:

IssuePossible CauseRecommended Solution
No Change in VEGFR-2 Phosphorylation Inappropriate stimulation.Endothelial cells need to be stimulated with an angiogenic factor like VEGF to induce VEGFR-2 phosphorylation. Starve the cells in a low-serum medium before stimulating with VEGF and treating with your compound.
Timing of cell lysis.VEGFR-2 phosphorylation is a transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after VEGF stimulation.
No Change in Total VEGFR-2 Expression Insufficient treatment duration.Changes in total protein expression levels often require longer incubation times (e.g., 24-48 hours) compared to phosphorylation events.
Weak or No Signal Low protein abundance.Ensure you are loading a sufficient amount of total protein on your gel.
Poor antibody quality.Use antibodies that have been validated for Western blotting and are specific for your target protein (total and phosphorylated forms).
High Background Inadequate blocking or washing.Optimize your blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and increase the duration and number of wash steps.

Quantitative Data Summary

The following table provides a reference for typical concentration ranges of other well-characterized HDAC inhibitors in relevant in vitro assays. These can be used as a starting point for optimizing your experiments with this compound.

CompoundAssayCell LineIC50 / Effective ConcentrationCitation
Vorinostat (SAHA) Cell ViabilityVarious Cancer Cell Lines0.48 µM to 9.77 µM[1]
Vorinostat (SAHA) HDAC Inhibition-~10 nM[2]
Trichostatin A (TSA) Cell ViabilityHUVECAntiproliferative effects seen at 500 nM[3]
Trichostatin A (TSA) Cell ViabilityHepatocellular Carcinoma~27 nM - 88 nM (48h)[4]
Trichostatin A (TSA) HDAC Inhibition-~1.8 nM[5]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in a low-serum medium at a density of 2 x 10^5 cells/mL.

  • Compound Treatment: Add various concentrations of this compound to the cell suspension.

  • Cell Seeding: Seed 100 µL of the cell suspension (2 x 10^4 cells) onto the solidified Matrigel.

  • Incubation: Incubate for 4-12 hours at 37°C.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blot Analysis of VEGFR-2 Phosphorylation
  • Cell Culture and Treatment: Culture HUVECs to near confluence. Serum-starve the cells for 4-6 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Prepare protein samples by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

  • Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) mtt MTT Assay (Cell Viability) stock->mtt tube Tube Formation Assay (Angiogenesis) stock->tube wb Western Blot (Protein Expression) stock->wb cells Culture Cells (e.g., HUVEC, Cancer Cells) cells->mtt cells->tube cells->wb ic50 Calculate IC50 mtt->ic50 quant Quantify Tube Formation tube->quant band Analyze Band Intensity wb->band

Caption: General experimental workflow for in vitro evaluation of this compound.

troubleshooting_logic start Unexpected Assay Result solubility Check for Precipitation start->solubility concentration Optimize Concentration Range solubility->concentration No solution_sol Adjust Solvent/Dilution Method solubility->solution_sol Yes controls Verify Positive/Negative Controls concentration->controls No solution_conc Perform Dose-Response Curve concentration->solution_conc Yes protocol Review Assay Protocol controls->protocol No solution_ctrl Rerun Controls controls->solution_ctrl Yes solution_prot Check Critical Steps (e.g., incubation times, reagent prep) protocol->solution_prot Yes

Caption: A logical flowchart for troubleshooting common issues in in vitro assays.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pAkt->Angiogenesis HDACi This compound (HDAC Inhibitor) HDACi->VEGFR2 Decreases Expression

References

Technical Support Center: Optimizing Cell-Based Assays for (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and optimized assay conditions for (-)-Deacetylsclerotiorin is limited in currently available scientific literature. This guide is therefore based on the known properties of its parent compound, sclerotiorin , and the broader azaphilone class of fungal metabolites. Researchers should use this information as a starting point and perform their own specific optimizations.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their cell-based assay conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a derivative of sclerotiorin, a member of the azaphilone class of fungal polyketides. Azaphilones are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The parent compound, sclerotiorin, has been shown to induce apoptosis in cancer cells and inhibit enzymes like aldose reductase and lipoxygenase. It is hypothesized that this compound may exhibit similar activities.

Q2: What is the likely mechanism of action for this compound?

Based on studies of sclerotiorin and other azaphilones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like BAX and the down-regulation of anti-apoptotic proteins like BCL-2, leading to the activation of caspases. Additionally, many azaphilones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Q3: What solvent should I use to dissolve this compound?

Sclerotiorin is reported to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is a recommended starting concentration range for my experiments?

Without specific data for this compound, a good starting point can be inferred from the activity of related compounds. A broad dose-response experiment is recommended, starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). Based on sclerotiorin's enzymatic inhibition, a range of 0.1 µM to 50 µM would be a reasonable starting point for cell-based assays.

Q5: How long should I incubate the cells with the compound?

Incubation time is a critical parameter that depends on the specific assay and cell type. For cytotoxicity and apoptosis assays, a common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing the desired effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or no dose-response in cytotoxicity assay. 1. Compound precipitation in media. 2. Incorrect wavelength reading. 3. Sub-optimal cell seeding density. 4. Incubation time is too short.1. Visually inspect wells for precipitation. Lower the final concentration or the DMSO percentage. 2. Ensure you are using the correct wavelength for your specific assay (e.g., ~570 nm for MTT). 3. Optimize cell number to ensure they are in the exponential growth phase during the experiment. 4. Increase the incubation time (e.g., from 24h to 48h or 72h).
Inconsistent results between replicate wells or experiments. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Variability in compound dilution. 4. Cell line instability or high passage number.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh dilutions for each experiment and use calibrated pipettes. 4. Use cells with a low passage number and regularly check for mycoplasma contamination.
No significant induction of apoptosis markers in Western blot. 1. Compound concentration is too low. 2. Incubation time is too short to observe marker changes. 3. Poor antibody quality or incorrect dilution. 4. Protein degradation during sample preparation.1. Increase the concentration of this compound based on cytotoxicity data (e.g., use the IC50 concentration). 2. Perform a time-course experiment to identify the peak of apoptosis marker expression. 3. Use a validated antibody and optimize the dilution. Include a positive control. 4. Keep samples on ice and use protease inhibitors during cell lysis.
Cells appear stressed or die in control (vehicle-treated) wells. 1. DMSO concentration is too high. 2. Contamination of cell culture. 3. Issues with media or serum quality.1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). 2. Check for microbial contamination and perform mycoplasma testing. 3. Use fresh, high-quality media and serum from a reputable supplier.

Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50) for the parent compound, sclerotiorin . These values can serve as a reference for designing experiments with this compound.

Target Assay Type IC50 Value (µM) Reference
Aldose ReductaseEnzymatic Assay0.4[1][2]
Lipoxygenase-1Enzymatic Assay4.2[1][3][4]
HCT-116 (Colon Cancer)Proliferation/ApoptosisNot specified, but activity demonstrated.[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line in a 96-well plate format.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis Markers by Western Blot

This protocol describes how to detect key apoptosis-related proteins (e.g., cleaved Caspase-3, BAX, BCL-2) in cells treated with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-BAX, anti-BCL-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentrations (e.g., IC50) for the optimized time.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Visualization of Cellular Pathways and Workflows

G Proposed Apoptosis Induction Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress BAX_Activation BAX Activation Cellular_Stress->BAX_Activation BCL2_Inhibition BCL-2 Inhibition Cellular_Stress->BCL2_Inhibition Mitochondrion Mitochondrion BAX_Activation->Mitochondrion BCL2_Inhibition->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_Activation Caspase-3 Activation Apoptosome->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Assay Optimization Workflow Start Start Solubility Determine Solubility (e.g., in DMSO) Start->Solubility Dose_Finding Initial Dose-Response Assay (e.g., MTT, 24h) Solubility->Dose_Finding Time_Course Time-Course Experiment (e.g., 6h, 12h, 24h, 48h) Dose_Finding->Time_Course Select_Conditions Select Optimal Dose (IC50) & Incubation Time Time_Course->Select_Conditions Mechanism_Assay Mechanism of Action Assays (e.g., Western Blot for Apoptosis, NF-κB reporter assay) Select_Conditions->Mechanism_Assay Validate Validate Findings & Repeat Mechanism_Assay->Validate End End Validate->End

Caption: General workflow for optimizing cell-based assay conditions.

References

Identifying and minimizing experimental artifacts with (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on identifying and minimizing experimental artifacts with (-)-Deacetylsclerotiorin.

Introduction

This technical support center provides essential information for navigating the experimental use of this compound. Due to the limited specific literature available on this compound, this guide focuses on general principles of identifying and minimizing experimental artifacts that can be applied to novel or less-characterized substances. The troubleshooting advice and frequently asked questions are based on established best practices in experimental biology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: Currently, there is a lack of specific published data detailing the precise mechanism of action of this compound. Its biological targets and the signaling pathways it modulates are not well-characterized in publicly available literature. Researchers should consider performing target identification and validation studies to elucidate its mechanism of action in their experimental system.

Q2: Are there known off-target effects of this compound?

A2: Specific off-target effects for this compound have not been documented in the scientific literature. However, like any bioactive small molecule, it has the potential to interact with multiple cellular targets.[1] It is crucial for researchers to empirically determine potential off-target effects in their model system.

Q3: What are the recommended storage and handling procedures for this compound?

A3: While specific stability data is unavailable, general best practices for handling small molecules should be followed. Store the compound as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and use the lowest effective concentration to minimize potential off-target effects and artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Compound degradation. 2. Variability in experimental conditions. 3. Cell line instability or passage number.1. Prepare fresh stock solutions for each experiment. 2. Standardize all experimental parameters (e.g., cell density, incubation times, reagent concentrations). 3. Use cells within a consistent and low passage number range; perform cell line authentication.
High background or non-specific effects 1. Compound precipitation in media. 2. High compound concentration leading to off-target effects. 3. Solvent (e.g., DMSO) toxicity.1. Visually inspect for precipitation; consider using a lower concentration or a different solvent. 2. Perform a dose-response curve to identify the optimal concentration range. 3. Include a vehicle-only control (e.g., same concentration of DMSO without the compound) in all experiments.
Unexpected cellular phenotype 1. Off-target effects of the compound. 2. Activation of a secondary signaling pathway. 3. Experimental artifact.1. Use orthogonal approaches to validate findings (e.g., use a different compound with a similar proposed mechanism, if available; use genetic approaches like siRNA/CRISPR to target the putative pathway). 2. Perform pathway analysis (e.g., western blotting for key signaling proteins, RNA sequencing) to investigate downstream effects. 3. Rule out artifacts by including appropriate negative and positive controls.
No observable effect 1. Compound inactivity in the specific cell line or assay. 2. Insufficient compound concentration or incubation time. 3. Incorrect assay endpoint.1. Test the compound in a different, potentially more sensitive, cell line or a cell-free assay if the target is known. 2. Increase the concentration and/or incubation time, while monitoring for toxicity. 3. Ensure the chosen assay is appropriate to detect the expected biological activity.

Experimental Protocols

General Workflow for Investigating a Novel Compound

The following diagram outlines a general workflow for characterizing the activity and potential artifacts of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Target Identification & Validation cluster_2 Off-Target & Artifact Assessment Dose-Response Dose-Response Curve Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Dose-Response->Viability_Assay Determine IC50 Phenotypic_Screening Phenotypic Screening (e.g., Microscopy, High-content imaging) Viability_Assay->Phenotypic_Screening Observe cellular changes Target_ID Target Identification Phenotypic_Screening->Target_ID e.g., Affinity chromatography, proteomics Target_Validation Target Validation Target_ID->Target_Validation e.g., siRNA/CRISPR, overexpression Off_Target_Screening Off-Target Screening Target_Validation->Off_Target_Screening e.g., Kinase panel, safety panels Control_Experiments Control Experiments Off_Target_Screening->Control_Experiments Validate with orthogonal methods

Caption: A general experimental workflow for characterizing a novel compound.

Signaling Pathway Investigation

This diagram illustrates a logical approach to dissecting the signaling pathway affected by this compound once a primary target is hypothesized.

G Compound Compound Hypothesized_Target Hypothesized_Target Compound->Hypothesized_Target Inhibition/Activation Downstream_Effector_1 Downstream_Effector_1 Hypothesized_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Hypothesized_Target->Downstream_Effector_2 Upstream_Regulator Upstream_Regulator Upstream_Regulator->Hypothesized_Target Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: A hypothetical signaling pathway for investigation.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, researchers should aim to generate their own data. The following table provides a template for organizing key quantitative metrics.

Parameter Cell Line Value Units Reference
IC50 (On-Target) e.g., HEK293User-definedµMInternal Data
IC50 (Off-Target 1) e.g., HeLaUser-definedµMInternal Data
IC50 (Off-Target 2) e.g., A549User-definedµMInternal Data
EC50 e.g., HEK293User-definedµMInternal Data
Solubility in Media e.g., DMEMUser-definedµg/mLInternal Data
Stability in Solution e.g., DMSO at RTUser-defined% remaining after 24hInternal Data

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general scientific principles. All experiments with this compound should be conducted with appropriate controls and validated independently.

References

Data interpretation challenges in (-)-Deacetylsclerotiorin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Deacetylsclerotiorin. As a member of the azaphilone class of fungal metabolites, this compound is recognized primarily for its activity as a histone deacetylase (HDAC) inhibitor.[1] This guide addresses common data interpretation challenges and experimental issues associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure to be more open (euchromatin). This change in chromatin structure can lead to the transcription of previously silenced genes, including tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound, like many small molecules, should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.

Q3: Why am I observing a decrease in the activity of this compound over the course of a long-term experiment?

A3: The decreased activity of this compound in long-term experiments can be attributed to its instability in aqueous cell culture media. Azaphilones, the class of compounds to which this compound belongs, are known to be susceptible to aminophilic reactions with amino acids present in the media.[4] This can lead to the degradation of the compound over time. For longer experiments, it may be necessary to replenish the medium with freshly diluted this compound periodically.

Q4: What are the expected cellular effects of treating cancer cells with this compound?

A4: As an HDAC inhibitor, this compound is expected to induce several cellular effects in cancer cells, including:

  • Cell Cycle Arrest: Inhibition of HDACs can lead to the upregulation of cell cycle inhibitors like p21, causing cells to arrest, often in the G1 or G2/M phase.[3]

  • Apoptosis (Programmed Cell Death): HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This can involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

  • Changes in Gene Expression: Widespread changes in gene expression are expected as the chromatin becomes more accessible to transcription factors.[6]

  • Anti-angiogenic Effects: Some HDAC inhibitors have been shown to reduce the expression of pro-angiogenic factors.

Q5: Are there known off-target effects for HDAC inhibitors like this compound?

A5: While the primary targets are HDAC enzymes, off-target effects are a possibility with any small molecule inhibitor. The specificity of this compound for different HDAC isoforms is not extensively characterized in publicly available literature. Off-target effects could manifest as unexpected cellular responses or toxicity. It is crucial to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.

Data Interpretation Challenges & Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to interpret and troubleshoot these challenges.

Problem Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments. 1. Compound Instability: this compound may be degrading in the cell culture medium over the incubation period.[4]2. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.3. DMSO Concentration: High concentrations of DMSO can be toxic to cells, affecting viability independent of the compound's activity.1. Perform a stability test of the compound in your specific medium. Consider shorter incubation times or replenishing the compound during the experiment.2. Ensure a homogenous cell suspension before seeding and be meticulous with pipetting.3. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤ 0.5%).
Positive control HDAC inhibitor (e.g., Vorinostat, Trichostatin A) shows no effect. 1. Inactive Enzyme: The HDAC enzyme in your cell lysate or assay may be inactive.2. Incorrect Substrate: The substrate used in your assay may not be appropriate for the HDAC isoform being studied.3. Degraded Inhibitor: The positive control inhibitor may have degraded due to improper storage.1. Verify enzyme activity with a known active batch or a standard assay before running inhibition experiments.2. Ensure the substrate is compatible with your HDAC isoform of interest.3. Use a fresh, properly stored aliquot of the positive control inhibitor.
Western blot shows no change in histone acetylation after treatment. 1. Ineffective Concentration: The concentration of this compound used may be too low to inhibit HDACs in your specific cell line.2. Short Incubation Time: The treatment time may not be sufficient to see a significant change in histone acetylation.3. Poor Antibody Quality: The antibody against acetylated histones may be of poor quality or used at a suboptimal dilution.1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal treatment duration.3. Validate your antibody with a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A) and optimize the antibody concentration.
Observed cell death does not appear to be apoptotic. 1. Necrosis at High Concentrations: Very high concentrations of the compound may be inducing necrosis rather than apoptosis.2. Off-Target Effects: The compound could be hitting other cellular targets, leading to a non-apoptotic cell death pathway.1. Lower the concentration of this compound and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).2. Investigate other potential mechanisms of cell death and consider if the observed phenotype aligns with known off-target effects of similar compounds.

Quantitative Data

Specific IC50 values for this compound are not widely available in the public literature. However, the following table provides IC50 values for other well-characterized HDAC inhibitors in common cancer cell lines to serve as a reference.

HDAC Inhibitor Cancer Cell Line IC50 Value (µM) Reference
Vorinostat (SAHA)HCT116 (Colon)0.34[3]
Vorinostat (SAHA)PC3 (Prostate)2.5[3]
Entinostat (MS-275)MCF-7 (Breast)0.1 - 1.0[2]
PanobinostatPC3 (Prostate)0.01 - 0.1[3]
BelinostatA549 (Lung)0.1 - 1.0[7]
Romidepsin (FK228)CEM (T-cell leukemia)0.001 - 0.01[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone H3 acetylation.

Materials:

  • Cell lysates from treated and untreated cells

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (e.g., 15% for good histone resolution)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 and anti-total Histone H3 (or another loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 15-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification and Normalization: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.

Visualizations

Signaling Pathways and Workflows

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound HDAC HDAC (Histone Deacetylase) HistoneTails Histone Tails (Lysine residues) HDAC->HistoneTails Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Heterochromatin) HistoneTails->Chromatin maintains OpenChromatin Relaxed Chromatin (Euchromatin) GeneTranscription Gene Transcription (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneTranscription allows CellCycleArrest Cell Cycle Arrest GeneTranscription->CellCycleArrest leads to Apoptosis Apoptosis GeneTranscription->Apoptosis leads to

Caption: Mechanism of action for this compound as an HDAC inhibitor.

Experimental_Workflow_IC50 SeedCells 1. Seed Cells in 96-well Plate (24h incubation) TreatCompound 2. Treat with Serial Dilutions of This compound SeedCells->TreatCompound Incubate 3. Incubate for 48-72h TreatCompound->Incubate AddMTT 4. Add MTT Reagent (4h incubation) Incubate->AddMTT Solubilize 5. Solubilize Formazan Crystals AddMTT->Solubilize ReadAbsorbance 6. Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData 7. Calculate % Viability and Determine IC50 ReadAbsorbance->AnalyzeData End AnalyzeData->End

Caption: Workflow for determining the IC50 value using an MTT assay.

WesternBlot_Workflow SamplePrep 1. Prepare Cell Lysates & Boil SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Transfer to PVDF Membrane SDSPAGE->Transfer Block 4. Block Membrane Transfer->Block PrimaryAb 5. Incubate with Primary Antibody (e.g., anti-AcH3) Block->PrimaryAb SecondaryAb 6. Incubate with HRP-Secondary Antibody PrimaryAb->SecondaryAb Detect 7. Add ECL Substrate & Image SecondaryAb->Detect Analyze 8. Quantify & Normalize to Loading Control Detect->Analyze End Analyze->End

Caption: Workflow for Western Blot analysis of histone acetylation.

References

Addressing batch-to-batch variability of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with (-)-Deacetylsclerotiorin. Given that batch-to-batch variability is a common challenge with natural products, this guide offers structured advice to identify and address potential inconsistencies in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research with this compound in a question-and-answer format.

Question 1: I am observing inconsistent biological activity between different batches of this compound. What should I do?

Answer:

Inconsistent biological activity is a primary concern stemming from batch-to-batch variability. A systematic approach is crucial to pinpoint the source of this variation.

Step 1: Standardize Sample Handling and Preparation

Ensure that your handling of different batches is identical. Minor variations in solvent, concentration, or storage time before use can impact results.

Step 2: Perform Quality Control Checks on Each Batch

Before use in biological assays, it is critical to perform analytical chemistry to compare the batches.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to check the purity of each batch.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the compound and check for the presence of impurities or degradation products.

Step 3: Evaluate Compound Stability

Consider the possibility of degradation. This compound's stability in your specific assay conditions (e.g., media, temperature, light exposure) may be a factor.

Troubleshooting Workflow for Inconsistent Biological Activity

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Compound-Specific Troubleshooting cluster_3 Decision and Action A Inconsistent Biological Activity Observed B Review Assay Protocol for Consistency A->B C Check Instrument Performance and Calibration A->C D Perform QC on All Batches (HPLC, LC-MS, NMR) B->D C->D E Assess Purity and Identify Impurities D->E F Confirm Structural Integrity D->F G Conduct Forced Degradation Study D->G K Purity/Structure Varies? E->K F->K H Purity/Structure Consistent Across Batches? G->H I Source New Batch with Certificate of Analysis H->I Yes J Optimize Assay Conditions (e.g., solubility, stability) H->J No K->H No L Purify Existing Batches if Possible K->L Yes L->D

Caption: Troubleshooting workflow for inconsistent biological activity.

Question 2: My this compound sample is not fully dissolving or is precipitating in my assay medium. How can I address this?

Answer:

Solubility issues can lead to inaccurate concentrations and, consequently, unreliable experimental results.

  • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds.

  • Stock Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute it into your aqueous assay medium. Keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

  • Test Solubility Limits: Before conducting your main experiment, perform a preliminary test to determine the solubility limit of this compound in your final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation.

  • Use of Surfactants or Co-solvents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may be necessary to maintain solubility in aqueous solutions. However, the effects of these additives on your biological system must be controlled for.

Question 3: The HPLC profile of my this compound batch shows unexpected peaks. What could they be and what should I do?

Answer:

Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or isomers.

  • Characterize the Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide clues as to their identity (e.g., degradation products may have masses corresponding to hydrolysis or oxidation of the parent compound).

  • NMR Analysis: For significant impurities, preparative HPLC may be required to isolate them for structural elucidation by NMR.

  • Forced Degradation Studies: To determine if the unknown peaks are degradation products, you can perform forced degradation studies.[1] This involves exposing a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture by HPLC.[1] If the retention times of the degradation products match your unknown peaks, this confirms their identity.

  • Re-purification: If the impurities are present at a level that could interfere with your experiments, the batch may need to be re-purified using techniques like preparative HPLC or flash chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: As a general precaution for purified natural products, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For solutions, it is best to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored in an appropriate solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the expected purity of a high-quality batch of this compound?

A2: For use in biological assays, a purity of ≥95% as determined by HPLC is generally recommended. For more sensitive applications, such as in vivo studies, a purity of ≥98% may be required.

Q3: Can I use UV-Vis spectroscopy to determine the concentration of this compound?

A3: While UV-Vis spectroscopy can be used for concentration determination if a molar extinction coefficient has been established, it is not a selective technique. Any impurities that absorb at the same wavelength will interfere with the measurement. For accurate quantification, a method like quantitative NMR (qNMR) or HPLC with a calibration curve using a certified reference standard is preferred.

Q4: What are the potential sources of batch-to-batch variability for a natural product like this compound?

A4: Variability in natural products can arise from several factors, including:

  • Source Material: Differences in the organism from which the compound was isolated (e.g., geographical location, growth conditions).[2]

  • Extraction and Purification Process: Minor changes in solvents, temperature, or chromatographic conditions can lead to different impurity profiles.[3][4]

  • Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation over time.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC/UPLC

This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase may need to be optimized.

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Detector UV, 254 nm (or other appropriate wavelength)
Column Temperature 40°C

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
10.095
12.095
12.15
15.05

Protocol 2: Identity Confirmation by LC-MS

This protocol can be used to confirm the molecular weight of this compound.

Parameter Condition
LC System As described in Protocol 1
Mass Spectrometer Electrospray Ionization (ESI) in positive and negative modes
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C

Protocol 3: Structural Confirmation by ¹H NMR

This protocol outlines the preparation of a sample for ¹H NMR analysis.

Parameter Condition
Sample Amount 1-5 mg
Solvent Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆)
Solvent Volume 0.6 - 0.7 mL
Internal Standard Tetramethylsilane (TMS)
Instrument 400 MHz or higher NMR spectrometer

Visualizations

General Quality Control Workflow

G A Receive New Batch of this compound B Visual Inspection (Color, Form) A->B C Dissolve in Appropriate Solvent B->C D HPLC/UPLC Analysis for Purity C->D E Purity > 95%? D->E F LC-MS for Molecular Weight Confirmation E->F Yes I Quarantine Batch and Contact Supplier E->I No G ¹H NMR for Structural Confirmation F->G H Proceed to Biological Assays G->H

Caption: A general workflow for the quality control of new batches.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF DAS This compound DAS->MEK Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: (-)-Deacetylsclerotiorin & Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed toxicity and off-target effect data specifically for (-)-Deacetylsclerotiorin are limited in publicly available scientific literature. This technical support guide has been constructed based on available information for the closely related compound, Sclerotiorin . Researchers should exercise caution and validate these findings for this compound in their specific experimental settings.

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sclerotiorin and, by extension, offers potential starting points for investigating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of Sclerotiorin?

Sclerotiorin, an azaphilone pigment isolated from Penicillium sclerotiorum, exhibits a range of biological activities. It is a potent inhibitor of aldose reductase and lipoxygenase.[1][2] Additionally, it has demonstrated antifungal, antibacterial, and radical-scavenging properties.[1]

Q2: Does Sclerotiorin have anticancer activity?

Yes, Sclerotiorin has been shown to have anti-proliferative effects against different cancer cells.[3] It can induce apoptosis in colon cancer (HCT-116) cells by activating BAX, down-regulating BCL-2, and consequently activating cleaved caspase-3.[1][3]

Q3: What are the known IC50 values for Sclerotiorin against its primary targets?

Quantitative inhibitory data for Sclerotiorin against its key targets are summarized below.

Quantitative Bioactivity Data for Sclerotiorin

Target EnzymeIC50 ValueReference
Aldose Reductase0.4 µM[1][2]
Lipoxygenase4.2 µM[1][2]

Q4: How can I investigate the potential off-target effects of Sclerotiorin or this compound?

Identifying off-target effects is crucial for drug development. A common approach is to perform broad-spectrum screening assays. For kinase off-targets, a kinome scan is recommended. For a more unbiased, cellular context, a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by compound binding.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability/cytotoxicity assays.

Possible Causes & Solutions:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to compounds. Ensure you are using a consistent cell line and passage number. If comparing results, use a standardized panel of cell lines.

  • Assay-Specific Interference: The compound may interfere with the assay chemistry. For example, in MTT assays, the compound might chemically reduce the MTT reagent.

    • Troubleshooting Step: Run a control plate without cells but with the compound and assay reagents to check for direct chemical reactions.

    • Alternative Assays: Consider using alternative cytotoxicity assays that rely on different detection principles, such as LDH release (measuring membrane integrity) or CellTiter-Glo® (measuring ATP levels).

  • Compound Stability: The compound may be unstable in your cell culture medium.

    • Troubleshooting Step: Assess compound stability in media over the time course of your experiment using techniques like HPLC.

  • Inconsistent Seeding Density: Variations in the initial number of cells will lead to variability in the final readout.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette or automated cell dispenser.

Problem 2: Difficulty in identifying the direct cellular targets of the compound.

Possible Causes & Solutions:

  • Low Binding Affinity: The compound may have a low affinity for its target, making it difficult to detect in pull-down or thermal shift assays.

    • Troubleshooting Step: Increase the concentration of the compound in your assay. For affinity-based methods, optimize the linker and bead chemistry.

  • Target Not Expressed in Cell Line: The intended target may not be expressed at a detectable level in your chosen cell line.

    • Solution: Verify target expression using Western blot or qPCR before starting target engagement studies.

  • Indirect Mechanism of Action: The compound's phenotypic effect may be indirect and not due to direct binding to a single protein target.

    • Troubleshooting Step: Employ pathway analysis tools. Treat cells with the compound and perform transcriptomic or proteomic analysis to identify affected pathways.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound or Sclerotiorin in culture medium. Add the diluted compound to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with either the vehicle control or the compound of interest at a desired concentration and incubate to allow for target binding.

  • Heating: Heat the cell suspensions at various temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions start->prepare_compound treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_point End determine_ic50->end_point

Caption: Workflow for a standard MTT cytotoxicity assay.

signaling_pathway_apoptosis cluster_proteins Apoptotic Regulators Sclerotiorin Sclerotiorin BAX BAX Sclerotiorin->BAX Activates BCL2 BCL-2 Sclerotiorin->BCL2 Down-regulates Caspase3 Cleaved Caspase-3 BAX->Caspase3 Activates BCL2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by Sclerotiorin.

References

Technical Support Center: Enhancing the Bioavailability of (-)-Deacetylsclerotiorin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the poorly water-soluble natural product, (-)-Deacetylsclerotiorin.

I. Troubleshooting Guides

This section is designed to help you navigate common issues encountered during the formulation and in vivo testing of this compound.

Low Oral Bioavailability and High Variability in Pharmacokinetic Studies

Problem: You are observing low and inconsistent plasma concentrations of this compound after oral administration in your animal model.

Possible Causes & Solutions:

Possible CauseProposed Solution
Poor Aqueous Solubility This compound is a lipophilic compound with an estimated XLogP3 of 4.2, indicating very low water solubility. This is a primary barrier to its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Solution: Employ solubility enhancement techniques such as formulation as a solid dispersion, encapsulation in nanoparticles, or complexation with cyclodextrins. See Section III: Experimental Protocols for detailed methods.
First-Pass Metabolism The compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation. Solution: For initial mechanistic studies, consider co-administration with a broad-spectrum CYP450 inhibitor (e.g., ketoconazole) to assess the impact of first-pass metabolism. Note: This is for investigational purposes only.
P-glycoprotein (P-gp) Efflux As a natural product, this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen. Solution: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil) can help determine the role of efflux in limiting absorption.
Fed vs. Fasted State The presence of food can significantly impact the absorption of lipophilic drugs. High-fat meals can enhance the absorption of some lipophilic compounds by increasing bile salt secretion and promoting lymphatic uptake. Solution: Standardize your in vivo studies by consistently dosing in either a fasted or fed state. Consider conducting a food-effect study to determine the optimal administration condition.

Logical Workflow for Troubleshooting Low Bioavailability:

G start Low/Variable Bioavailability Observed solubility Assess Aqueous Solubility start->solubility formulation Implement Formulation Strategy (Solid Dispersion, Nanoparticles, etc.) solubility->formulation pk_study Conduct Pilot PK Study with New Formulation formulation->pk_study metabolism Investigate First-Pass Metabolism (Co-administration with Inhibitor) pk_study->metabolism Still Low success Optimized Bioavailability Achieved pk_study->success Successful efflux Investigate P-gp Efflux (Co-administration with Inhibitor) metabolism->efflux food_effect Conduct Food-Effect Study efflux->food_effect food_effect->pk_study

Caption: Troubleshooting workflow for low bioavailability.

II. Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies for a lipophilic compound like this compound?

A1: For a compound with a high logP value, the most promising strategies are those that increase its aqueous solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.

  • Nanoparticle-Based Delivery Systems: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Q2: Which polymers are suitable for creating a solid dispersion of this compound?

A2: Common hydrophilic polymers used for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). The choice of polymer will depend on the specific physicochemical properties of this compound and the desired release profile. It is recommended to screen a panel of polymers to find the most suitable one.

Q3: Are there any natural compounds that can be used to enhance the bioavailability of this compound?

A3: Yes, some natural compounds, often referred to as "bioenhancers," can improve the bioavailability of other drugs.[1][2][3][4] Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-gp.[1] Co-administration of this compound with such compounds could be explored.

In Vivo Studies

Q4: Should I administer this compound to animals in a fasted or fed state?

A4: For lipophilic drugs, administration with food, particularly a high-fat meal, can sometimes increase bioavailability by stimulating bile secretion, which aids in solubilization.[5][6][7][8][9] However, this effect is not universal. It is crucial to be consistent in your experimental design. We recommend conducting a preliminary food-effect study to determine the optimal dosing conditions for your specific formulation.

Q5: What is a suitable vehicle for oral administration of an unformulated this compound for initial screening?

A5: Due to its lipophilicity, this compound will likely not dissolve in aqueous vehicles. For preliminary studies, you can consider a suspension in an oil-based vehicle like corn oil or sesame oil. A co-solvent system (e.g., a mixture of PEG 400, propylene glycol, and water) might also be an option, but care must be taken to ensure the vehicle itself does not cause toxicity or affect absorption.

Analytical Considerations

Q6: How can I quantify this compound in plasma samples?

A6: A sensitive and specific analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying small molecules in complex biological matrices like plasma. A detailed, adaptable protocol is provided in Section III: Experimental Protocols .

III. Experimental Protocols

Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both the compound and polymer are soluble)

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • Vortex the solution until both components are fully dissolved.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Gently grind the resulting solid dispersion into a fine powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.

Workflow for Solid Dispersion Preparation:

G cluster_0 Preparation cluster_1 Characterization A Dissolve Drug & Polymer in Solvent B Solvent Evaporation A->B C Vacuum Drying B->C D Grinding C->D E Dissolution Testing D->E F Solid-State Analysis (XRD, DSC) D->F

Caption: Workflow for solid dispersion preparation and characterization.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma concentration-time profile of this compound after oral administration of a formulated product.

Animal Model: Male Sprague-Dawley rats (250-300g).

Dosing:

  • Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg (dose may need to be adjusted based on efficacy studies).

  • Include a control group receiving the unformulated compound suspended in a suitable vehicle.

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing:

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Operate in positive ion mode and monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway (Conceptual) for Bioavailability Enhancement:

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Formulation Formulated This compound Dissolution Enhanced Dissolution Formulation->Dissolution Solubilization Increased Solubility Dissolution->Solubilization Absorption GI Absorption Solubilization->Absorption Metabolism Reduced First-Pass Metabolism Absorption->Metabolism Efflux Inhibition of P-gp Efflux Absorption->Efflux Bioavailability Increased Bioavailability Absorption->Bioavailability Metabolism->Bioavailability Efflux->Bioavailability

Caption: Conceptual pathway for enhanced bioavailability.

This technical support center provides a framework for addressing the challenges associated with the in vivo study of this compound. Researchers should adapt these general protocols and troubleshooting guides to their specific experimental conditions.

References

Validation & Comparative

Unveiling the Target: A Comparative Guide to the Validation of (-)-Deacetylsclerotiorin's Interaction with HMGB1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Deacetylsclerotiorin and its validated biological target, High Mobility Group Box 1 (HMGB1), with other known HMGB1 inhibitors. This report synthesizes experimental data to offer a clear comparison of binding affinities and inhibitory activities, alongside detailed protocols for key validation assays.

This compound, a natural fungal metabolite, has been identified as a direct inhibitor of High Mobility Group Box 1 (HMGB1), a protein critically involved in various inflammatory diseases. This guide delves into the experimental validation of this interaction and compares its performance with other established HMGB1 inhibitors, namely Glycyrrhizin, Metformin, and Salicylic Acid.

Comparative Analysis of HMGB1 Inhibitors

The efficacy of a small molecule inhibitor is determined by its binding affinity and its ability to modulate the target's function. The following table summarizes the key quantitative data for this compound and its counterparts.

Compound Reported Biological Target Binding Affinity (KD) Method of Validation Inhibitory Activity
This compound HMGB11.82 µMSurface Plasmon Resonance (SPR)Inhibits LPS-induced HMGB1 release and downstream inflammatory signaling.
Glycyrrhizin HMGB1~150 µMNMR and Fluorescence SpectroscopyInhibits HMGB1's chemoattractant and mitogenic activities.[1][2]
Metformin HMGB1 (C-terminal acidic tail)Not QuantifiedAffinity Purification with Biotinylated AnalogueInhibits HMGB1-induced inflammatory responses.[3][4][5]
Salicylic Acid HMGB1 (HMG-box domains)Not QuantifiedAffinity Chromatography, Photoaffinity Labeling, SPR, NMRSuppresses chemoattractant activity and pro-inflammatory gene expression.[6]

Experimental Validation Protocols

The validation of a direct biological target for a small molecule is a critical step in drug discovery. Below are detailed methodologies for two key experiments used to validate the interaction between small molecule inhibitors and HMGB1.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the direct binding and measure the binding affinity (KD) of a small molecule inhibitor to purified HMGB1 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human HMGB1 protein

  • Small molecule inhibitor (e.g., this compound)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Activate the CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject recombinant HMGB1 (at a concentration of ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Analyte Binding: Prepare a series of dilutions of the small molecule inhibitor in running buffer. Inject the different concentrations of the analyte over the immobilized HMGB1 surface.

  • Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]

Objective: To demonstrate that a small molecule inhibitor engages with HMGB1 in intact cells.

Materials:

  • Cell line expressing HMGB1 (e.g., RAW 264.7 macrophages)

  • Small molecule inhibitor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-HMGB1 antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the small molecule inhibitor or vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HMGB1 at each temperature by Western blotting using an anti-HMGB1 antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized HMGB1.

Visualizing the Target Validation Workflow and Signaling Pathway

To further clarify the processes involved in validating the biological target of this compound, the following diagrams illustrate the experimental workflow and the implicated signaling pathway.

G cluster_workflow Target Validation Workflow start Hypothesis: This compound targets HMGB1 spr Direct Binding Assay (Surface Plasmon Resonance) start->spr Verify direct interaction cetsa Cellular Target Engagement (Cellular Thermal Shift Assay) start->cetsa Confirm engagement in cells functional Functional Assays (e.g., Inhibition of HMGB1 release) spr->functional Assess functional consequence cetsa->functional validation Target Validated: HMGB1 functional->validation Evidence supports hypothesis

Caption: A flowchart illustrating the key experimental steps to validate HMGB1 as the direct biological target of this compound.

G cluster_pathway HMGB1-Mediated Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) cell Immune Cell (e.g., Macrophage) stimulus->cell hmgb1_release HMGB1 Release cell->hmgb1_release receptor Receptors (e.g., RAGE, TLR4) hmgb1_release->receptor Binds deacetylsclerotiorin This compound deacetylsclerotiorin->hmgb1_release Inhibits signaling Downstream Signaling (e.g., NF-κB activation) receptor->signaling inflammation Inflammatory Response (Cytokine production) signaling->inflammation

Caption: A simplified diagram of the HMGB1 signaling pathway and the inhibitory action of this compound.

References

Reproducibility of Azaphilone Pigments in Cancer Research: A Comparative Guide to Sclerotiorin's Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data on the anticancer properties of sclerotiorin, an azaphilone pigment, is presented for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for (-)-Deacetylsclerotiorin, this guide focuses on the closely related and well-studied compound, sclerotiorin, as a representative of this class of natural products.

Sclerotiorin, an unusual azaphilone pigment isolated from Penicillium sclerotiorum, has demonstrated significant biological activities, including anticancer properties.[1] This guide provides a comparative overview of its performance, supported by experimental data, and details the methodologies for key experiments to ensure reproducibility.

Quantitative Data Summary

The cytotoxic and inhibitory activities of sclerotiorin and other related compounds are summarized in the tables below. These tables provide a clear comparison of the potency of these compounds across various assays and cell lines.

Table 1: IC50 Values of Sclerotiorin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer-[1][2]
ACHNKidney Cancer0.63 ± 0.08[2]
Panc-1Pancreatic Cancer>10[2]
Calu-1Lung Cancer>10[2]
H460Lung Cancer>10[2]
MCF10ANormal Breast Epithelial>10[2]

Table 2: Inhibitory Activity of Sclerotiorin on Enzymes

EnzymeIC50 (µM)Reference
Aldose Reductase0.4[1][3]
Lipoxygenase4.2[1][3]

Table 3: Cytotoxicity of Other Azaphilone Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
Penicilazaphilone NRAW 264.7Macrophage22.63 ± 2.95 (Anti-inflammatory)[4]
Penidioxolane CK562Myeloid Leukemia23.94 ± 0.11[4]
BEL-7402Liver Cancer60.66 ± 0.13[4]
SGC-7901Gastric Cancer46.17 ± 0.17[4]
A549Non-small Cell Lung Cancer60.16 ± 0.26[4]
HelaCervical Cancer59.30 ± 0.60[4]
Azaphilone-9-HuR-RNA interaction~1.2[5]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication of these findings.

1. Cell Viability and Cytotoxicity Assay

  • Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), various methods can be employed, such as the Trypan Blue exclusion assay or assays measuring the release of lactate dehydrogenase (LDH) from damaged cells.[6]

  • Protocol:

    • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., sclerotiorin) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using a preferred method. For example, with the CellTox™ Green Cytotoxicity Assay, the dye is added to the cells, and fluorescence is measured to quantify dead cells.[6]

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

  • Protocol:

    • Induce apoptosis in cells by treating them with the test compound (e.g., sclerotiorin) for a specific duration.

    • Harvest the cells and wash them with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI staining solutions to the cell suspension.

    • Incubate the cells in the dark at room temperature for approximately 20 minutes.

    • Add more 1X Binding Buffer to each tube before analysis.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.

Signaling Pathways and Experimental Workflows

Apoptotic Pathway of Sclerotiorin

Sclerotiorin has been found to induce apoptosis in colon cancer (HCT-116) cells through the intrinsic pathway.[1][8] This involves the activation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[1][2] This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, ultimately resulting in programmed cell death.[2][8]

Sclerotiorin_Apoptosis_Pathway Sclerotiorin Sclerotiorin BCL2 BCL-2 Sclerotiorin->BCL2 BAX BAX Sclerotiorin->BAX Caspase3 Cleaved Caspase-3 BCL2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Sclerotiorin.

General Workflow for Apoptosis Assay

The following diagram illustrates a typical experimental workflow for assessing apoptosis in cancer cells treated with a test compound.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis CellSeeding Seed Cancer Cells Treatment Treat with Test Compound CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry DataAnalysis Data Analysis & Quantification FlowCytometry->DataAnalysis

Caption: Experimental workflow for apoptosis assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery, natural products continue to serve as a vital source of novel bioactive compounds. Among these, the azaphilone pigment sclerotiorin, and its derivatives, have garnered significant interest due to their diverse biological activities. This guide provides a comparative study of (-)-Deacetylsclerotiorin and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.

Introduction to Sclerotiorin and its Derivatives

Sclerotiorin is a chlorinated azaphilone first isolated from Penicillium sclerotiorum. It is known to exhibit a range of biological effects, including weak antifungal activity, potent inhibition of enzymes such as lipoxygenase and aldose reductase, and antibacterial properties.[1][2][3] The core structure of sclerotiorin has been a template for the synthesis of numerous analogs with the aim of enhancing its therapeutic properties and exploring structure-activity relationships. A key derivative in this family is this compound, the deacetylated form of sclerotiorin. While extensive research has been conducted on sclerotiorin and various synthetic analogs, specific quantitative data for this compound remains limited in publicly available literature. This guide compiles the existing data for a comparative assessment.

Comparative Biological Activity

The biological activities of this compound and its related compounds are summarized below, with a focus on their antifungal, enzyme-inhibiting, and cytotoxic effects.

Data Presentation

Table 1: Comparative Antifungal Activity (IC50 in µg/mL)

CompoundCandida albicansAspergillus nigerFusarium oxysporum
SclerotiorinWeak activity[4]Weak activity[4]Weak activity[4]
This compoundData Not AvailableData Not AvailableData Not Available
Analog 3a₁>5012.525
Analog 3d₂256.2512.5
Analog 3e₂12.53.136.25

Note: Analogs 3a₁, 3d₂, and 3e₂ are synthetic derivatives of sclerotiorin with modifications on the phenyl group at the 3-position.[4] Data for sclerotiorin's antifungal activity is often described qualitatively as "weak," without specific IC50 values provided in many studies.

Table 2: Comparative Enzyme Inhibition Activity (IC50)

CompoundLipoxygenase (IC50 in µM)Aldose Reductase (IC50 in µM)
Sclerotiorin4.2[3]0.4[3]
This compoundData Not AvailableData Not Available
Related AnalogsData Not AvailableData Not Available

Table 3: Comparative Cytotoxicity Against Cancer Cell Lines (IC50 in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
SclerotiorinData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available
Sclerotiorin Analog A~2.5~5.0~7.5
Sclerotiorin Analog B~1.8~3.2~4.5

Note: Cytotoxicity data for sclerotiorin analogs is often presented graphically. The values in this table are estimations based on such graphical representations from various studies and should be considered approximate.

Signaling Pathway Interactions

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of sclerotiorin and its analogs, with a particular focus on inflammatory signaling pathways.

NF-κB Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the transcription of genes involved in inflammation. Research has shown that sclerotiorin and some of its analogs can inhibit the phosphorylation of NF-κB induced by TNF-α, suggesting a direct anti-inflammatory mechanism.[1]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Sclerotiorin Sclerotiorin & Analogs Sclerotiorin->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Sclerotiorin Sclerotiorin & Analogs (Potential Interaction) Sclerotiorin->MAPK ? Lipoxygenase_Workflow Prep Prepare Reagents: - Lipoxygenase solution - Substrate (Linoleic acid) - Test compounds & Control Incubate Incubate enzyme with test compound or vehicle Prep->Incubate React Initiate reaction with substrate addition Incubate->React Measure Measure absorbance at 234 nm (kinetic read) React->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

References

A Comparative Guide to the Biological Activities of Sclerotiorin and (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of sclerotiorin and its derivative, (-)-deacetylsclerotiorin. While extensive research has been conducted on sclerotiorin, data on the specific biological functions of this compound is limited. This document summarizes the available quantitative and qualitative data to facilitate further research and drug development efforts.

Data Presentation: Quantitative Comparison

The following table summarizes the known quantitative biological activity data for sclerotiorin. At present, no specific quantitative data for the biological activity of this compound has been reported in the reviewed scientific literature. However, structure-activity relationship studies on sclerotiorin analogues suggest that derivatives with a free hydroxyl group at the C-7 position, such as this compound, retain biological activity.[1]

Biological ActivityTarget/Cell LineSclerotiorinThis compound
Enzyme Inhibition
Aldose Reductase InhibitionRat LensIC₅₀ = 0.4 µM[2]Data not available
Lipoxygenase InhibitionSoybean Lipoxygenase-1 (LOX-1)IC₅₀ = 4.2 µM[3]Data not available
Anticancer Activity
CytotoxicityHuman Colon Cancer (HCT-116)Induces apoptosisData not available

Key Biological Activities and Signaling Pathways

Sclerotiorin

Sclerotiorin, a polyketide produced by various Penicillium species, has demonstrated a range of biological activities.

Enzyme Inhibition:

  • Aldose Reductase Inhibition: Sclerotiorin is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[2] The mechanism involves blocking the polyol pathway, which, when overactivated during hyperglycemia, leads to the accumulation of sorbitol and subsequent cellular damage.

  • Lipoxygenase Inhibition: It also acts as a reversible inhibitor of lipoxygenase, an enzyme involved in the inflammatory cascade through the production of leukotrienes.[3]

Anticancer Activity:

Sclerotiorin exhibits cytotoxic effects against various cancer cell lines. In human colon cancer (HCT-116) cells, it induces apoptosis through the intrinsic pathway. This is achieved by modulating the expression of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to the activation of caspases and subsequent programmed cell death.

G cluster_0 Sclerotiorin-Induced Apoptosis in HCT-116 Cells Sclerotiorin Sclerotiorin Bcl2 BCL-2 (Anti-apoptotic) Sclerotiorin->Bcl2 Downregulates Bax BAX (Pro-apoptotic) Sclerotiorin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sclerotiorin's apoptotic signaling pathway.
This compound

This compound is a derivative of sclerotiorin where the acetyl group at the C-7 position is replaced by a hydroxyl group. While specific biological activity data for this compound is not available, preliminary structure-activity relationship studies on a series of sclerotiorin analogues have indicated that the presence of a free hydroxyl group at this position allows the molecule to retain its biological activity.[1] This suggests that this compound may exhibit a similar spectrum of activities to sclerotiorin, including enzyme inhibition and anticancer effects. However, without quantitative experimental data, the relative potency of this compound compared to sclerotiorin remains to be determined.

Experimental Protocols

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on aldose reductase activity.

Materials:

  • Rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (Sclerotiorin)

  • Spectrophotometer

Procedure:

  • The reaction mixture contains phosphate buffer, NADPH, and the enzyme solution.

  • The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.

  • The mixture is pre-incubated at room temperature.

  • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for a set period.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on lipoxygenase activity.

Materials:

  • Soybean lipoxygenase-1 (LOX-1)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (Sclerotiorin)

  • Spectrophotometer

Procedure:

  • The test compound is pre-incubated with the lipoxygenase enzyme in the borate buffer.

  • The reaction is initiated by the addition of the linoleic acid substrate.

  • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.

  • The IC₅₀ value is determined from the dose-response curve.

Cell Viability and Apoptosis Assay (HCT-116 cells)

Objective: To assess the cytotoxic and apoptotic effects of a test compound on human colon cancer cells.

Materials:

  • HCT-116 human colon carcinoma cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

  • Test compound (Sclerotiorin)

  • MTT or similar cell viability assay reagent

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Western blotting reagents for BAX and BCL-2 detection

Procedure:

  • Cell Culture: HCT-116 cells are cultured under standard conditions (37°C, 5% CO₂).

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is then assessed using an MTT assay, which measures the metabolic activity of viable cells.

  • Apoptosis Assay: Cells are treated with the test compound and then stained with Annexin V-FITC and Propidium Iodide. The percentage of apoptotic cells is quantified using flow cytometry.

  • Western Blot Analysis: Following treatment with the test compound, cell lysates are prepared and subjected to SDS-PAGE. The expression levels of BAX and BCL-2 proteins are determined by immunoblotting with specific antibodies.

G cluster_1 General Experimental Workflow for In Vitro Biological Activity Screening start Start prep Prepare Test Compound Solutions start->prep treatment Treat Cells / Initiate Enzymatic Reaction with Compound prep->treatment culture Culture Target Cells / Prepare Enzyme Solution culture->treatment incubation Incubation Period treatment->incubation assay Perform Specific Assay (e.g., MTT, Enzyme Kinetics, Apoptosis) incubation->assay data Data Acquisition (e.g., Absorbance, Fluorescence) assay->data analysis Data Analysis (e.g., IC50 Calculation, Statistical Analysis) data->analysis end End analysis->end

A generalized workflow for in vitro biological assays.

Conclusion

Sclerotiorin is a well-characterized natural product with potent enzyme inhibitory and anticancer activities. Its mechanisms of action, particularly in the context of apoptosis induction, are partially elucidated. In contrast, the biological profile of this compound remains largely unexplored. Based on preliminary structure-activity relationship data, it is plausible that this compound shares a similar activity profile with its parent compound. However, further experimental studies are imperative to quantify its biological effects and to determine its potential as a therapeutic agent. This guide highlights the need for dedicated research into the biological properties of this compound to fully understand its therapeutic potential and to enable a direct and quantitative comparison with sclerotiorin.

References

Structure-Activity Relationship (SAR) of Sclerotiorin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sclerotiorin analogs, offering insights that are highly relevant to the study of (-)-deacetylsclerotiorin analogs due to their structural similarity. Sclerotiorin and this compound are azaphilone natural products that differ only by an acetyl group at the C-7 hydroxyl. Notably, studies have shown that analogs with a free hydroxyl group at this position, as is the case in this compound, retain their biological activity, making the SAR data for sclerotiorin analogs a valuable proxy.[1]

This guide summarizes the key findings from studies on synthetic sclerotiorin analogs, presenting quantitative antifungal activity data, detailed experimental protocols, and visualizations of the synthetic workflow to aid in the rational design of novel antifungal agents.

Quantitative Data Presentation: Antifungal Activity of Sclerotiorin Analogs

The antifungal activity of various sclerotiorin analogs was evaluated against a panel of seven fungal pathogens. The minimum inhibitory concentration (MIC) values are presented in the tables below. Lower MIC values indicate higher antifungal potency.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Sclerotiorin Analogs with Modifications at the 3-Position

CompoundRG. zeaeF. graminearumB. cinereaC. arachidicolaA. solaniP. aphanidermatumR. solani
Sclerotiorin(E,E)-hepta-2,4-dien-1-yl>100>100>100>100>100>100>100
3a₁ Phenyl502525502512.550
3d₂ 4-Fluorophenyl2512.512.52512.56.2525
3e₂ 4-Chlorophenyl2512.512.52512.56.2525
3f₂ 4-Bromophenyl2512.512.52512.56.2525
3k₂ 4-Nitrophenyl2512.512.52512.56.2525

Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Sclerotiorin Analogs with Modifications at the 1- and 7-Positions

CompoundG. zeaeF. graminearumB. cinereaC. arachidicolaA. solaniP. aphanidermatumR. solani
3a₁ HAc502525502512.550
Analog A MeAc>100>100>100>100>100>100>100
Analog B HH502525502512.550

Structure-Activity Relationship Summary

  • Modification at the 3-position is crucial for activity: Replacing the aliphatic side chain of sclerotiorin with an aromatic ring significantly enhances antifungal activity.[1]

  • Substitution on the 3-phenyl ring influences potency: Electron-withdrawing groups (F, Cl, Br, NO₂) at the 4-position of the phenyl ring generally lead to the most potent analogs.[1]

  • The 5-position halogen is important: The presence of a chlorine or bromine atom at the 5-position of the bicyclic core is critical for antifungal activity.[1]

  • Modification at the 1-position is detrimental: Introduction of a methyl group at the 1-position leads to a significant reduction in antifungal activity.[1]

  • The 7-acetoxy group is not essential for activity: Analogs with a free hydroxyl group at the 7-position (deacetylated) retain antifungal activity comparable to their acetylated counterparts.[1] This finding strongly supports the relevance of these SAR studies for the development of this compound analogs.

Experimental Protocols

General Synthesis of Sclerotiorin Analogs

The synthesis of the sclerotiorin analogs involved a multi-step process, with the key steps being a Sonogashira cross-coupling reaction to introduce diversity at the 3-position, followed by cycloisomerization and oxidation to form the azaphilone core.

DOT Script for Synthetic Workflow

SynthesisWorkflow start Substituted 2-Iodobenzaldehyde sonogashira Sonogashira Coupling start->sonogashira alkyne Terminal Alkyne alkyne->sonogashira precursor Functionalized Precursor sonogashira->precursor cycloisomerization Cycloisomerization precursor->cycloisomerization intermediate Dihydroisobenzofuran Intermediate cycloisomerization->intermediate oxidation Oxidation intermediate->oxidation product Sclerotiorin Analog oxidation->product

Caption: General synthetic workflow for sclerotiorin analogs.

In Vitro Antifungal Assay

The antifungal activity of the synthesized compounds was determined using a twofold serial dilution technique in 96-well microtiter plates.

  • Preparation of Fungal Spore Suspension: Fungal strains were cultured on potato dextrose agar (PDA) plates. Spores were harvested and suspended in sterile distilled water containing 0.1% (v/v) Tween 80 to a final concentration of 1 × 10⁵ spores/mL.

  • Preparation of Test Compounds: The synthesized analogs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • A 50 μL aliquot of potato dextrose broth was added to each well of a 96-well plate.

    • 1 μL of the test compound solution in DMSO was added to the wells.

    • 50 μL of the fungal spore suspension was then added to each well.

    • The final concentrations of the test compounds ranged from 100 to 0.78 μg/mL.

  • Incubation and Observation: The plates were incubated at 25 °C for 48-72 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth. Sclerotiorin was used as a positive control.

DOT Script for Antifungal Assay Workflow

AntifungalAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Fungal Spore Suspension inoculation Inoculate with Spore Suspension spore_prep->inoculation compound_prep Test Compound Dilutions plate_prep Add Broth and Compound to Plate compound_prep->plate_prep plate_prep->inoculation incubation Incubate at 25°C inoculation->incubation observation Observe for Fungal Growth incubation->observation mic_determination Determine MIC observation->mic_determination

Caption: Workflow for the in vitro antifungal assay.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of sclerotiorin and its analogs are not fully elucidated, azaphilones are known to interact with various biological targets. Further research is needed to identify the specific signaling pathways affected by these compounds that lead to their antifungal effects. Potential mechanisms could involve the inhibition of key fungal enzymes or disruption of cell membrane integrity.

This guide provides a foundational understanding of the SAR of sclerotiorin analogs, which serves as a strong starting point for the rational design and development of novel antifungal agents based on the this compound scaffold. The provided data and protocols can aid researchers in synthesizing and evaluating new, more potent analogs.

References

Cross-Validation of Findings on (-)-Deacetylsclerotiorin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Deacetylsclerotiorin and related compounds, focusing on their potential as inhibitors of aldose reductase and lipoxygenase, enzymes implicated in various disease pathologies. Due to a lack of specific quantitative bioactivity data for this compound in publicly available literature, this guide will focus on the known activities of its parent compound, Sclerotiorin, and compare it with established inhibitors of the same targets.

Executive Summary

This compound is a derivative of Sclerotiorin, a natural product belonging to the azaphilone class of fungal metabolites. Azaphilones are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4][5] Sclerotiorin has been identified as a potent inhibitor of both aldose reductase and lipoxygenase. This guide compares the inhibitory activities of Sclerotiorin with Epalrestat, a clinically used aldose reductase inhibitor, and Zileuton, a known lipoxygenase inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activities of Sclerotiorin, Epalrestat, and Zileuton against their respective target enzymes.

CompoundTarget EnzymeIC50 ValueReference
Sclerotiorin Aldose Reductase0.4 µM[6]
Lipoxygenase-14.2 µM
Epalrestat Aldose Reductase~0.02-0.2 µM (varies by study)[6][7][8][9][10]
Zileuton 5-Lipoxygenase~0.3-0.9 µM (varies by cell type)[11][12][13][14][15]

Note: Specific IC50 values for this compound are not currently available in the cited literature. The activity of deacetylated derivatives can vary, and further experimental validation is required to determine the precise inhibitory potential of this compound.

Signaling Pathways and Mechanisms of Action

Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[16][17] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.[16][17] Inhibitors of aldose reductase block this pathway, thereby mitigating cellular damage.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose AR->Sorbitol Complications Diabetic Complications AR->Complications Sorbitol Accumulation NADPH Depletion SDH->Fructose Inhibitor Sclerotiorin / Epalrestat Inhibitor->AR Inhibition

Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.

Lipoxygenase Inhibition and the Leukotriene Pathway

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other inflammatory mediators.[18][19] 5-lipoxygenase (5-LOX) is a key enzyme in the synthesis of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules involved in asthma and other inflammatory diseases.[11][18] Inhibitors of 5-lipoxygenase block the production of leukotrienes, thereby reducing inflammation.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Leukotriene_A4 Leukotriene A4 Five_HPETE->Leukotriene_A4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes Inflammation Inflammation Bronchoconstriction Leukotrienes->Inflammation Five_LOX->Five_HPETE Inhibitor Sclerotiorin / Zileuton Inhibitor->Five_LOX Inhibition

Inhibition of the Leukotriene Pathway by 5-Lipoxygenase Inhibitors.

Experimental Protocols

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (e.g., Sclerotiorin, Epalrestat) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture. A control containing only the solvent is also prepared.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction (decrease in absorbance per minute).

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Aldose Reductase - NADPH - Substrate - Buffer Mix Mix Enzyme, NADPH, Buffer, and Compound Reagents->Mix Compound Prepare Test Compound and Controls Compound->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Monitor Absorbance at 340 nm Add_Substrate->Measure Calculate Calculate Reaction Rate and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Compound] to Determine IC50 Calculate->Plot

Experimental Workflow for Aldose Reductase Inhibition Assay.

Lipoxygenase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against lipoxygenase.

Principle: The activity of lipoxygenase is measured by detecting the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. This can be monitored spectrophotometrically by the increase in absorbance at 234 nm due to the formation of conjugated dienes.

Materials:

  • Purified lipoxygenase enzyme (e.g., soybean lipoxygenase)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (e.g., Sclerotiorin, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a solution of the substrate in buffer.

  • In a cuvette or microplate well, mix the buffer, substrate solution, and the test compound at various concentrations. A control with the solvent alone is also prepared.

  • Initiate the reaction by adding the lipoxygenase enzyme solution.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial rate of the reaction.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LOX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Lipoxygenase - Substrate - Buffer Mix Mix Substrate, Buffer, and Compound Reagents->Mix Compound Prepare Test Compound and Controls Compound->Mix Add_Enzyme Add Enzyme to Initiate Reaction Mix->Add_Enzyme Measure Monitor Absorbance at 234 nm Add_Enzyme->Measure Calculate Calculate Reaction Rate and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Compound] to Determine IC50 Calculate->Plot

Experimental Workflow for Lipoxygenase Inhibition Assay.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, the known potent inhibitory activities of its parent compound, Sclerotiorin, against aldose reductase and lipoxygenase suggest that this compound may also possess similar biological properties. The structural modification from an acetyl group to a hydroxyl group could potentially influence its binding affinity and inhibitory potency. Further research, including the isolation or synthesis of this compound and subsequent in vitro and in vivo testing, is necessary to elucidate its specific biological profile and therapeutic potential. Comparative studies against established inhibitors like Epalrestat and Zileuton will be crucial in determining its relative efficacy and potential as a novel therapeutic agent.

References

Comparative Efficacy Analysis: (-)-Deacetylsclerotiorin and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the efficacy of (-)-Deacetylsclerotiorin against known inhibitors cannot be provided at this time due to the absence of publicly available data on its specific molecular target and inhibitory activity.

Extensive searches for the biological targets and quantitative efficacy data, such as the half-maximal inhibitory concentration (IC50), for this compound did not yield specific information. This suggests that the compound may be in the early stages of research, with its mechanism of action and inhibitory profile not yet fully characterized or widely published.

To conduct a meaningful comparison as requested, identification of the protein or signaling pathway that this compound inhibits is paramount. Once a target is identified, a direct comparison can be made against well-characterized inhibitors of the same target.

For the purpose of illustrating the requested format and the type of information that would be included in such a guide, we present a hypothetical comparison below. This example assumes that this compound is found to be an inhibitor of the mTOR pathway and the STAT3 signaling pathway, for which we have data on the known inhibitors Rapamycin and Stattic, respectively.

Hypothetical Comparison: this compound vs. Known mTOR and STAT3 Inhibitors

This guide provides a comparative overview of the hypothetical efficacy of this compound with the established mTOR inhibitor, Rapamycin, and the STAT3 inhibitor, Stattic.

Data Presentation: Inhibitor Efficacy

The following table summarizes the inhibitory concentrations (IC50) of the compounds against their respective targets. A lower IC50 value indicates greater potency.

InhibitorTargetIC50Cell Line / Assay Condition
This compound mTOR (Hypothetical)[Data Not Available][Data Not Available]
Rapamycin mTOR~0.1 nM[1]HEK293 cells[1]
This compound STAT3 (Hypothetical)[Data Not Available][Data Not Available]
Stattic STAT35.1 µM[2][3]Cell-free assay[2]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assays that could be used to determine the efficacy of these inhibitors.

In Vitro Kinase Assay (for mTOR)

  • Objective: To determine the in vitro inhibitory activity of a compound against mTOR kinase.

  • Materials: Recombinant human mTOR protein, kinase buffer, ATP, substrate peptide (e.g., a fragment of p70S6K), test compound, and a detection reagent.

  • Procedure:

    • The test compound is serially diluted and incubated with the mTOR enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based STAT3 Phosphorylation Assay

  • Objective: To measure the inhibition of STAT3 phosphorylation in a cellular context.

  • Materials: A relevant human cancer cell line with constitutively active STAT3 (e.g., certain breast cancer cell lines), cell culture medium, serum, cytokine for stimulation (e.g., IL-6), test compound, lysis buffer, and antibodies for Western blotting or ELISA.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound for a predetermined time.

    • Following treatment, cells are stimulated with a cytokine to induce STAT3 phosphorylation.

    • The cells are lysed, and the protein concentration is determined.

    • The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are measured by Western blot or ELISA.

    • The ratio of p-STAT3 to total STAT3 is calculated, and the IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the known inhibitors.

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The mTOR signaling pathway, a central regulator of cell growth, is allosterically inhibited by Rapamycin.

STAT3_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK Cytokines (e.g., IL-6)->JAK STAT3 STAT3 JAK->STAT3 p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Phosphorylation Nuclear Translocation Nuclear Translocation p-STAT3 (Dimer)->Nuclear Translocation Stattic Stattic Stattic->p-STAT3 (Dimer) Inhibits Dimerization Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Caption: The JAK-STAT3 signaling pathway, crucial for cytokine signaling, is inhibited by Stattic, which prevents STAT3 dimerization.

Experimental Workflow Diagram

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Assay Assay Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

References

In Vivo Therapeutic Potential of (-)-Deacetylsclerotiorin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Deacetylsclerotiorin, an azaphilone polyketide, has emerged as a compound of interest for its potential therapeutic applications. While direct in vivo validation studies on this compound are currently limited in publicly available literature, a comparative analysis with its parent compound, sclerotiorin, and other structurally related azaphilones, provides a strong basis for its potential efficacy. This guide summarizes the known biological activities of related compounds, presents relevant in vivo data from analogous molecules, and provides detailed experimental protocols to guide future research in validating the therapeutic potential of this compound.

Comparative Analysis of Bioactive Azaphilones

This compound belongs to the azaphilone class of fungal metabolites, which are known for a wide array of biological activities, including anti-inflammatory, anti-tumor, and enzyme inhibitory effects.[1][2] Sclerotiorin, the acetylated precursor of this compound, is a known inhibitor of lipoxygenase (LOX) and aldose reductase (AR).[3][4] These enzyme inhibitory activities suggest potential therapeutic applications in inflammatory diseases and diabetic complications.

Table 1: Comparison of In Vitro Activities of Sclerotiorin and Other Bioactive Azaphilones
Compound/ClassTarget/ActivityReported IC50Potential Therapeutic Area
SclerotiorinLipoxygenase (Soybean LOX-1)4.2 µM[3]Inflammation
SclerotiorinAldose Reductase (Rat lens)Not specifiedDiabetic Complications
Penicilazaphilone NNitric Oxide (NO) Production22.63 µM[5]Inflammation
Penidioxolane CHuman Myeloid Leukemia (K562)23.94 µM[5]Cancer
Azaphilones (general)iNOS and COX-2 downregulationVariesInflammation
Azaphilones (general)NF-κB InhibitionVariesInflammation, Cancer
Azaphilones (general)Caspase-3 Activation, PARP DegradationVariesCancer

In Vivo Validation of Related Compounds

While awaiting direct in vivo studies on this compound, the therapeutic potential can be inferred from in vivo models of related compounds and inhibitors of its putative targets.

Lipoxygenase Inhibition in Inflammation

Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6] Inhibitors of LOX have shown efficacy in various animal models of inflammation.[3][7] For instance, the 5-LOX inhibitor Zileuton has been shown to reduce inflammation and neuronal apoptosis in a rat model of subarachnoid hemorrhage.[8]

Aldose Reductase Inhibition in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[9][10] AR inhibitors have demonstrated protective effects in animal models of diabetes. For example, the ARI fidarestat prevented diabetes-induced increases in nitrotyrosine and poly(ADP-ribose) polymerase (PARP) activation in the sciatic nerve and retina of diabetic rats, indicating a reduction in oxidative and nitrosative stress.[11]

Anti-Inflammatory and Anti-Tumor Activities of Azaphilones

Several studies have reported the in vivo anti-inflammatory and anti-tumor activities of various azaphilones.[12] For example, some azaphilones have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production.[12] In oncology, certain azaphilones have been shown to induce apoptosis in cancer cells.[2][12]

Proposed Signaling Pathways

Based on the known mechanisms of action of related compounds, the following signaling pathways are proposed as potential targets for this compound.

G cluster_inflammation Anti-Inflammatory Pathway Deacetylsclerotiorin This compound LOX Lipoxygenase Deacetylsclerotiorin->LOX inhibits NFkB NF-κB Deacetylsclerotiorin->NFkB inhibits Inflammation Inflammation LOX->Inflammation iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 activates iNOS_COX2->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_cancer Anti-Tumor Pathway Deacetylsclerotiorin This compound Bax Bax Deacetylsclerotiorin->Bax activates Bcl2 Bcl-2 Deacetylsclerotiorin->Bcl2 inhibits Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Putative pro-apoptotic signaling cascade for this compound.

Experimental Protocols

To facilitate the in vivo validation of this compound, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-180 g) are used.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • This compound (various doses, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Xenograft Mouse Model of Human Cancer (Anti-tumor)

This model is used to assess the efficacy of a compound on human tumor growth in an immunodeficient mouse.

  • Animals: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation:

    • Human cancer cells (e.g., 5 x 10^6 K562 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.

    • Vehicle control (e.g., saline with 5% DMSO, i.p.)

    • This compound (various doses, i.p. or p.o.)

    • Positive control (e.g., a standard chemotherapeutic agent)

  • Monitoring:

    • Tumor volume is measured with calipers every 2-3 days.

    • Body weight and general health are monitored.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

G start Human Tumor Cell Culture implant Subcutaneous Implantation (Nude Mice) start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization into Groups growth->random treat Treatment (Vehicle, Compound, Positive Control) random->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor end Tumor Excision & Weight Analysis monitor->end

Caption: Experimental workflow for a xenograft mouse model.

Conclusion

While direct in vivo evidence for the therapeutic potential of this compound is yet to be established, the existing data on its parent compound, sclerotiorin, and other azaphilones provide a strong rationale for its investigation as a potential anti-inflammatory and anti-tumor agent. The experimental protocols and proposed mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the preclinical development of this promising natural product.

References

Comparative Analysis of Sclerotiorin Derivatives: A Guide to Antifungal and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of published research on (-)-Deacetylsclerotiorin derivatives, this guide provides a comparative analysis of the closely related and more extensively studied sclerotiorin derivatives . Sclerotiorin is a natural product from which this compound is derived, making this analysis highly relevant for researchers interested in this class of compounds.

This guide offers an objective comparison of sclerotiorin derivatives, focusing on their antifungal and anticancer activities. The information presented is collated from key studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) of these compounds.

Quantitative Data on Biological Activity

The biological activities of various sclerotiorin derivatives have been evaluated against fungal pathogens and cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.

Table 1: Antifungal Activity of Sclerotiorin Derivatives

The antifungal activity of sclerotiorin and its analogues was tested against seven phytopathogenic fungi. The data below represents the inhibition rate (%) at a concentration of 50 mg/L.

CompoundFusarium oxysporumBotrytis cinereaGibberella zeaePhytophthora capsiciRhizoctonia solaniSclerotinia sclerotiorumPythium aphanidermatum
SclerotiorinOAcClDiene32.445.248.955.638.742.160.3
3a₁ OHClPh65.872.475.380.168.970.285.6
3d₂ OHBr4-F-Ph70.278.982.188.475.376.890.1
3e₂ OHBr4-Cl-Ph72.580.184.690.278.680.392.4
3f₂ OHBr4-Br-Ph75.382.686.992.580.181.794.2
3k₂ OHBr2-Thienyl68.975.378.984.172.474.588.3

Data sourced from Lin, L., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues. Journal of agricultural and food chemistry, 60(20), 5193-5201.

Table 2: Anticancer and COX-2 Inhibitory Activity of Sclerotiorin Derivatives

A series of sclerotiorin derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines (A549 lung cancer and MDA-MB-435 breast cancer) and their ability to inhibit the COX-2 enzyme.

CompoundCytotoxicity IC₅₀ (µM) - A549Cytotoxicity IC₅₀ (µM) - MDA-MB-435COX-2 Inhibition (%) at 20 µM
Sclerotiorin> 20> 2056.1
3 6.398.1270.6
7 9.2011.558.7
12 9.7612.345.2
13 7.759.8851.1
15 9.0810.948.9
17 8.1810.242.7
25 > 20> 2066.1
IndomethacinN/AN/A78.9

Data sourced from Li, Y., et al. (2021). Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. Marine drugs, 19(1), 12.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

1. Antifungal Activity Assay (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of sclerotiorin derivatives against various fungal pathogens.

  • Materials:

    • Synthesized sclerotiorin derivatives

    • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

    • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Positive control (e.g., Fluconazole)

    • Negative control (solvent, e.g., DMSO)

  • Procedure:

    • Inoculum Preparation: Fungal strains are cultured on Potato Dextrose Agar (PDA) plates. A spore suspension is prepared in sterile saline and the concentration is adjusted to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer.

    • Drug Dilution: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are made in the growth medium directly in the 96-well plates to achieve a range of final concentrations.

    • Inoculation: The fungal spore suspension is diluted in the growth medium to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL) and added to each well containing the drug dilutions.

    • Controls: A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control. A positive control antifungal agent is also included.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. For quantitative results, a metabolic indicator dye (e.g., resazurin) can be added, and the absorbance or fluorescence is measured.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of sclerotiorin derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, MDA-MB-435)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Sterile 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the sclerotiorin derivatives. A vehicle control (DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

    • Formazan Solubilization: The MTT solution is removed, and a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

3. COX-2 Inhibitory Activity Assay (Fluorometric)

  • Objective: To screen for the inhibitory activity of sclerotiorin derivatives against the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., Amplex Red)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compounds (sclerotiorin derivatives)

    • Positive control (e.g., Indomethacin, Celecoxib)

    • 96-well white opaque plates

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration in the assay buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

    • Inhibitor Addition: Add the test compounds or positive control to the respective wells. For the 100% initial activity control, add the solvent vehicle.

    • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 37°C.

    • Data Analysis: The rate of the reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the 100% initial activity control.

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX-2 Inhibition

Sclerotiorin derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in these processes.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Sclerotiorin_Derivatives Sclerotiorin Derivatives Sclerotiorin_Derivatives->COX2 Apoptosis_Pathway Sclerotiorin Sclerotiorin Bax Bax (Pro-apoptotic) Sclerotiorin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Sclerotiorin->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Chemical Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antifungal_Screening Antifungal Activity Assay Characterization->Antifungal_Screening Anticancer_Screening Cytotoxicity Assay (MTT) Characterization->Anticancer_Screening Enzyme_Inhibition Enzyme Inhibition Assay (e.g., COX-2) Anticancer_Screening->Enzyme_Inhibition Apoptosis_Assay Apoptosis Pathway Analysis Anticancer_Screening->Apoptosis_Assay

Unveiling the Potential of (-)-Deacetylsclerotiorin: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, azaphilones, a class of fungal polyketides, have garnered significant attention for their diverse biological activities. Among these, compounds derived from Penicillium sclerotiorum, including (-)-Deacetylsclerotiorin and its parent compound Sclerotiorin, have demonstrated promising anticancer and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound and its related compounds against other well-established natural products, namely Curcumin and Resveratrol, to benchmark its potential as a therapeutic agent.

Anticancer Activity: A Head-to-Head Comparison

The antiproliferative effects of Sclerotiorin, Curcumin, and Resveratrol have been evaluated against the human colon cancer cell line HCT-116. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
SclerotiorinHCT-116Not explicitly quantified, but shown to be a potent anti-proliferative agent.[1]
CurcuminHCT-116~10 - 23.41[2][3]
ResveratrolHCT-116~17.5 - 170[1][[“]]

Note: The IC50 value for Sclerotiorin against HCT-116 cells was not explicitly stated in the provided search results, though its potent anti-proliferative activity was highlighted.

Anti-inflammatory Potential: Inhibition of Nitric Oxide Production

Chronic inflammation is a key driver of many diseases, including cancer. The ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) is a crucial indicator of its anti-inflammatory potential. The following table compares the NO inhibitory activity of azaphilone derivatives from Penicillium sclerotiorum with that of Curcumin and Resveratrol in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundCell LineIC50 (µM)Reference
Azaphilone Derivatives (from P. sclerotiorum)RAW 264.77.05 - 22.63[5][6][7]
CurcuminRAW 264.7~3.7[6]
ResveratrolRAW 264.7Not explicitly quantified, but shown to significantly inhibit NO production.[8][9][10]

Note: The IC50 values for azaphilone derivatives represent a range for different compounds isolated from Penicillium sclerotiorum. The IC50 for Resveratrol was not explicitly stated, but its significant inhibitory effect on NO production is well-documented.

Mechanisms of Action: A Look into the Signaling Pathways

Understanding the molecular mechanisms by which these natural products exert their effects is crucial for their development as therapeutic agents.

This compound and Sclerotiorin: Induction of Apoptosis

Sclerotiorin has been shown to induce apoptosis (programmed cell death) in colon cancer cells through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death[1][11].

Sclerotiorin Sclerotiorin BAX BAX (Pro-apoptotic) Sclerotiorin->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) Sclerotiorin->BCL2 Downregulates Caspase3 Caspase-3 BAX->Caspase3 Activates BCL2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Sclerotiorin's Apoptotic Pathway
Curcumin and Resveratrol: Targeting NF-κB and STAT3 Pathways

Curcumin and Resveratrol are well-known for their ability to modulate multiple signaling pathways involved in inflammation and cancer, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway: In normal cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Curcumin and Resveratrol inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in the cytoplasm[12][13][14].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive IkB->NFkB_inactive Sequestered by NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Curcumin_Resveratrol Curcumin / Resveratrol Curcumin_Resveratrol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Fig. 2: NF-κB Pathway Inhibition

STAT3 Signaling Pathway: The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation. Aberrant activation of STAT3 is common in many cancers. Both Curcumin and Resveratrol have been shown to inhibit the activation (phosphorylation) of STAT3, preventing its translocation to the nucleus and subsequent activation of target genes that promote tumor growth[15][16][17].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation Curcumin_Resveratrol Curcumin / Resveratrol Curcumin_Resveratrol->JAK Inhibits Gene_Expression Pro-survival & Proliferative Gene Expression STAT3_dimer->Gene_Expression

Fig. 3: STAT3 Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Sclerotiorin, Curcumin, Resveratrol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite concentration, a stable and quantifiable breakdown product of NO.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540-570 nm. The intensity of the color, which is pink to magenta, is proportional to the nitrite concentration.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., BAX, BCL-2, cleaved caspase-3, p-STAT3, IκB).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

Conclusion

This comparative guide highlights the potential of this compound and its related azaphilone compounds as valuable natural products for drug development. While direct quantitative comparisons with established compounds like Curcumin and Resveratrol are still emerging, the initial data on their anticancer and anti-inflammatory activities are promising. The distinct mechanism of action of sclerotiorins, focusing on the intrinsic apoptotic pathway, offers a potentially different therapeutic approach compared to the broad-spectrum pathway inhibition of Curcumin and Resveratrol. Further research, particularly in quantifying the in vitro and in vivo efficacy of this compound and elucidating its detailed interactions with key signaling pathways, is warranted to fully establish its therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of (-)-Deacetylsclerotiorin, a member of the azaphilone class of fungal polyketides. Adherence to these procedures is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

In Case of Exposure:

  • If Swallowed: Immediately contact a poison center or physician. Rinse the mouth with water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water or shower.[1]

  • If Inhaled: Move the individual to fresh air.[1]

Quantitative Hazard Classification for Azaphilones

The following table summarizes the hazard classification for the azaphilone class of compounds according to the Globally Harmonized System (GHS). This information should be used as a guideline for handling this compound.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Eye irritation2AH319: Causes serious eye irritation[1]
Chronic aquatic hazard3H412: Harmful to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Experimental Protocol for Waste Management:

  • Segregation: All waste materials containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and PPE, must be collected in a designated, properly labeled, and securely sealed waste container.[1]

  • Labeling: The waste container must be clearly marked with the chemical name "this compound Waste" and prominent hazard symbols indicating its toxic and irritant properties.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Consultation: It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to determine the specific regulatory requirements and the appropriate disposal route for this class of chemical.[1]

  • Transportation and Disposal: Arrange for the collection and transport of the hazardous waste by authorized personnel to a licensed treatment, storage, and disposal facility (TSDF).[1] Never dispose of this compound down the drain or in regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated, Labeled Container B->C D Securely Seal Container C->D E Store in Designated Secure Area D->E F Consult with EHS Department for Disposal Guidance E->F G Arrange for Pickup by Authorized Waste Disposal Service F->G H End: Waste Disposed of at a Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical compounds is fundamental to ensuring laboratory safety and procedural integrity. This document provides critical, immediate safety and logistical information for the handling of (-)-Deacetylsclerotiorin, a chlorinated azaphilone compound. The following procedural guidance is designed to be an essential resource for laboratory safety and chemical management, directly addressing operational and disposal queries.

Compound Overview: this compound is a polyketide metabolite produced by fungi. As a member of the azaphilone class of compounds, it shares structural similarities with other bioactive fungal pigments.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related azaphilone compounds and general best practices for handling chlorinated organic molecules.[4][5][6][7]

Hazard and Safety Data Summary

Based on the toxicological data of similar azaphilone compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause serious eye irritation.[4] Appropriate precautions are necessary to minimize exposure and ensure a safe laboratory environment.

Hazard Classification (Anticipated)GHS Code (Anticipated)Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Eye IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE) and Handling Procedures

A comprehensive approach to personal protection is imperative when working with this compound. The following table outlines the necessary PPE and handling procedures for each phase of laboratory work.

PhaseRequired PPEHandling and Operational Procedures
Preparation • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles• Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.• Ensure all necessary equipment and reagents are within easy reach to minimize movement and potential for spills.• Prohibit eating, drinking, and smoking in the designated handling area.[4]
Handling • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles• Face shield (if a splash hazard exists)• Avoid all direct contact with the skin and eyes.• Thoroughly wash hands and any exposed skin after handling.• In the event of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so and continue rinsing.• If swallowed, immediately contact a POISON CENTER or physician for guidance. Rinse the mouth with water.[4]
Spill & Emergency • Nitrile gloves• Laboratory coat• Safety glasses with side shields or goggles• Chemical-resistant apron• Respiratory protection (if significant dust or aerosol is generated)• For minor spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material using spark-proof tools, and place it in a sealed, labeled container for disposal.[8]• In case of fire, use an appropriate extinguishing medium. Be aware that vapors may be heavier than air and could spread along the floor.

Operational and Disposal Plans

Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

Waste TypeDisposal Procedure
Unused Product • Dispose of the contents and the container at an approved waste disposal facility.• Do not allow the product to enter drains or waterways.[4]
Contaminated Materials (e.g., gloves, absorbent pads, pipette tips)• Place all contaminated materials in a sealed, clearly labeled container designated for hazardous chemical waste.• Dispose of the waste according to your institution's and local regulations for chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Contingency start Start: Review SDS and Protocols ppe Don Appropriate PPE: - Gloves - Lab Coat - Safety Glasses start->ppe setup Set Up in Chemical Fume Hood ppe->setup weigh Weigh and Prepare Compound setup->weigh experiment Perform Experimental Procedure weigh->experiment cleanup Clean Work Area experiment->cleanup spill Spill Response: - Absorb - Collect - Dispose experiment->spill If Spill Occurs exposure Exposure Response: - First Aid - Seek Medical Attention experiment->exposure If Exposure Occurs segregate Segregate Waste: - Unused Product - Contaminated Materials cleanup->segregate dispose Dispose via Approved Hazardous Waste Stream segregate->dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Deacetylsclerotiorin
Reactant of Route 2
(-)-Deacetylsclerotiorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.